molecular formula C16H31O3- B1264574 2-Hydroxypalmitate

2-Hydroxypalmitate

Cat. No.: B1264574
M. Wt: 271.42 g/mol
InChI Key: JGHSBPIZNUXPLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypalmitate, also known as 2-hydroxyhexadecanoic acid, is a long-chain fatty acid characterized by a hydroxyl group on its alpha carbon. It is a metabolite of interest in biomedical research due to its involvement in several physiological and pathological processes. Recent research utilizing Mendelian randomization has identified a causal, protective association between elevated levels of this compound and a reduced risk of Obstructive Sleep Apnea (OSA), suggesting its potential role in the gut microbiota-mediated defense against this sleep disorder . The compound has also shown novel associations with lipid phenotypes, including total cholesterol, LDL-C, HDL-C, and triglycerides, highlighting its relevance in cardiovascular and metabolic disease research . The enzymatic activity of this compound is primarily mediated in humans by the peroxisomal enzyme HAOX2 (Hydroxy Acid Oxidase 2), which displays highest activity toward this substrate, implicating it in the fatty acid α-oxidation pathway . This combination of significant bioactivity and defined enzymatic metabolism makes this compound a valuable compound for researchers investigating metabolic pathways, sleep disorder mechanisms, and cardiometabolic health. We supply this metabolite as a high-purity solid for use in mass spectrometry, enzymology studies, and as a standard in biochemical assays. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H31O3-

Molecular Weight

271.42 g/mol

IUPAC Name

2-hydroxyhexadecanoate

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1

InChI Key

JGHSBPIZNUXPLA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCC(C(=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)[O-])O

Synonyms

2-hydroxyhexadecanoate
2-hydroxyhexadecanoic acid
2-hydroxyhexadecanoic acid, (+-)-isomer
2-hydroxyhexadecanoic acid, (R)-isomer
2-hydroxyhexadecanoic acid, (S)-isomer
alpha-hydroxypalmitic acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Nomenclature, Biochemistry, and Analysis of 2-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of 2-hydroxyhexadecanoic acid, a molecule of significant interest in biochemistry and drug development. We will first disambiguate the often-confused nomenclature, clarifying the relationship between "2-hydroxypalmitate" and "alpha-hydroxypalmitic acid" from a chemical and regulatory standpoint. The guide then delves into the critical biochemical roles of this hydroxylated fatty acid, particularly its function in sphingolipid metabolism and its implications in neurodegenerative diseases and cancer. Finally, we present detailed, field-proven analytical methodologies for the robust quantification and characterization of 2-hydroxyhexadecanoic acid in complex biological matrices, complete with step-by-step protocols and troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals seeking a definitive resource on this important lipid species.

Part 1: Decoding the Nomenclature: Systematic vs. Common Usage

The nomenclature surrounding 2-hydroxyhexadecanoic acid can be a source of confusion. Understanding the precise terminology is critical for accurate literature search, chemical sourcing, and regulatory documentation. The terms "this compound" and "alpha-hydroxypalmitic acid" are often used interchangeably, but they represent different aspects of the same core molecule.

Systematic and Common Naming Conventions

The parent molecule is a 16-carbon saturated fatty acid, known by its common name, palmitic acid. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this fatty acid is hexadecanoic acid.[1]

  • IUPAC Systematic Name: 2-Hydroxyhexadecanoic Acid This is the most formal and unambiguous name. It specifies a hexadecanoic acid (16 carbons) with a hydroxyl (-OH) group located on the second carbon atom (C-2).[1][2] The numbering begins with the carboxyl (-COOH) carbon as C-1.[3]

  • Common Name: 2-Hydroxypalmitic Acid This name uses the common parent name "palmitic acid" but retains the systematic numbering ("2-") to indicate the position of the hydroxyl group.[2][4][5] It is chemically precise and widely used.

  • Alpha (α) Designation: alpha-Hydroxypalmitic Acid This is a historical but still prevalent naming convention. In fatty acid nomenclature, Greek letters are used to denote the position of carbons relative to the carboxyl group. The carbon adjacent to the carboxyl carbon (C-2) is designated as the alpha (α) carbon, the next (C-3) is beta (β), and so on.[6] Therefore, "alpha-hydroxypalmitic acid" is a synonym for 2-hydroxypalmitic acid.[1][2][7]

  • Conjugate Base: this compound The term "palmitate" refers to the deprotonated or ionized form of palmitic acid, which exists at physiological pH.[3] Consequently, This compound is the conjugate base of 2-hydroxypalmitic acid.[1] While often used loosely in biological contexts to refer to the molecule in general, it specifically denotes the carboxylate anion (R-COO⁻).

Stereochemistry: The (R) and (S) Enantiomers

The C-2 (or α-carbon) is a chiral center, meaning 2-hydroxyhexadecanoic acid exists as two distinct stereoisomers (enantiomers):

  • (R)-2-hydroxyhexadecanoic acid [8]

  • (S)-2-hydroxyhexadecanoic acid [9]

These enantiomers can have different biological activities and metabolic fates. For instance, treatment with (R)-2-hydroxypalmitic acid has been shown to reverse resistance to certain chemotherapeutic drugs in tumor cells.[10] Therefore, specifying the stereochemistry is crucial in pharmacological and metabolic studies.

Fig 1. Carbon numbering conventions for 2-hydroxyhexadecanoic acid.

Table 1: Summary of Nomenclature for 2-Hydroxyhexadecanoic Acid

Name Type Context of Use
2-Hydroxyhexadecanoic Acid IUPAC Systematic Formal publications, chemical databases, regulatory filings.[1][7]
2-Hydroxypalmitic Acid Common Name Widely used in scientific literature and commercial products.[2][4][5]
alpha-Hydroxypalmitic Acid Common Name (Greek) Synonym for the 2-hydroxy form, common in older literature.[2][7]
This compound Conjugate Base Biochemical and physiological contexts, referring to the ionized form.[1]

| (R/S)-2-Hydroxyhexadecanoic Acid | Stereospecific | Required for studies where enantiomeric purity and specific biological activity are critical. |

Part 2: Biochemical Significance and Functional Roles

2-Hydroxyhexadecanoic acid is not merely a metabolic intermediate but a crucial component of specific lipids with profound biological functions. It is particularly enriched in sphingolipids, a class of lipids essential for membrane structure and cell signaling.

Biosynthesis and Incorporation into Sphingolipids

The synthesis of 2-hydroxylated fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[10] This enzyme introduces a hydroxyl group at the C-2 position of long-chain fatty acyl-CoAs. The resulting 2-hydroxy fatty acyl-CoA is then used by ceramide synthases (CerS) to create 2-hydroxylated ceramides and subsequently more complex sphingolipids like galactosylceramides (GalCer) and sulfatides.[10]

These 2-hydroxylated sphingolipids are highly abundant in the myelin sheath of nerves and the stratum corneum of the skin.[10] The additional hydroxyl group is believed to increase the stability of membranes by forming additional intermolecular hydrogen bonds with adjacent lipids.[10]

palmitoyl_coa Palmitoyl-CoA oh_palmitoyl_coa 2-OH-Palmitoyl-CoA palmitoyl_coa->oh_palmitoyl_coa FA2H ceramide 2-OH-Ceramides oh_palmitoyl_coa->ceramide Ceramide Synthases complex_sl 2-OH-Galactosylceramides 2-OH-Sulfatides ceramide->complex_sl Further Enzymatic Steps

Fig 2. Simplified metabolic pathway for 2-hydroxyhexadecanoic acid incorporation into sphingolipids.
Role in Health and Disease

The importance of this pathway is underscored by the severe clinical phenotype associated with its disruption.

  • Neurodegeneration: Mutations in the FA2H gene cause a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Hereditary Spastic Paraplegia 35 (SPG35).[10] These conditions are characterized by myelin loss, spasticity, and cognitive decline.

  • Cancer Biology: The role of FA2H and 2-hydroxylated lipids in cancer is complex. While some studies show decreased FA2H expression is associated with increased malignancy, others have found that treatment with (R)-2-hydroxypalmitic acid can re-sensitize resistant cancer cells to chemotherapy.[10]

  • Anti-inflammatory and Neuroprotective Potential: Exogenously supplied 2-hydroxypalmitic acid has demonstrated potential as an anti-inflammatory and neuroprotective agent in various experimental models.[4]

Part 3: Analytical Methodologies

Accurate quantification of 2-hydroxyhexadecanoic acid in biological samples is essential for understanding its role in pathophysiology and for drug development. The presence of the hydroxyl group presents unique analytical challenges compared to non-hydroxylated fatty acids. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a gold-standard technique for this purpose.

Experimental Protocol: GC-MS/MS Analysis of Total 2-Hydroxyhexadecanoic Acid

This protocol provides a self-validating system for the quantification of total 2-hydroxyhexadecanoic acid from a biological matrix (e.g., tissue homogenate, plasma). The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To hydrolyze all lipid species, extract the resulting fatty acids, derivatize them for GC analysis, and quantify 2-hydroxyhexadecanoic acid using a stable isotope-labeled internal standard.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS): ¹³C₁₆-Palmitic Acid or D₃₁-Palmitic Acid (to monitor extraction and derivatization efficiency)

  • Methanol, Chloroform, 0.9% NaCl solution

  • Methanolic HCl (3N)

  • Hexane

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS/MS system

Methodology:

Step 1: Lipid Extraction (Bligh-Dyer Method)

  • To a glass tube, add 100 µL of sample. Spike with a known amount of the internal standard.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Causality: This robust liquid-liquid extraction method efficiently partitions lipids into the chloroform phase, separating them from water-soluble components.[11] The internal standard accounts for any variability in extraction recovery.

Step 2: Saponification & Methylation (FAME Preparation)

  • Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

  • Add 1 mL of 3N methanolic HCl. Seal the tube tightly.

  • Heat at 90°C for 60 minutes. This step simultaneously cleaves (saponifies) fatty acids from complex lipids and methylates the carboxyl group to form Fatty Acid Methyl Esters (FAMEs).

  • Cool to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

    • Causality: Conversion to FAMEs increases the volatility of the fatty acids, which is a prerequisite for GC analysis.

Step 3: Derivatization (Silylation)

  • Evaporate the hexane under nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

  • Heat at 70°C for 30 minutes.

    • Causality: The polar hydroxyl group on 2-hydroxyhexadecanoic acid must be capped to prevent peak tailing and improve chromatographic performance. Silylation with BSTFA replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, creating a volatile derivative suitable for GC-MS analysis.[12]

Step 4: GC-MS/MS Analysis

  • Inject 1 µL of the derivatized sample onto the GC-MS/MS.

    • Causality: The GC column separates the FAME-TMS derivatives based on their boiling points and polarity. The mass spectrometer provides sensitive and specific detection using Multiple Reaction Monitoring (MRM) for precise quantification.[12]

cluster_workflow GC-MS/MS Analytical Workflow sample Biological Sample + Internal Standard extraction Lipid Extraction (Bligh-Dyer) sample->extraction fame Saponification & Methylation (FAMEs) extraction->fame deriv Silylation (TMS) fame->deriv gcms GC-MS/MS Analysis (MRM Mode) deriv->gcms data Data Processing & Quantification gcms->data

Fig 3. Experimental workflow for the quantification of 2-hydroxyhexadecanoic acid.

Table 2: Example GC-MS/MS Parameters

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 280°C
Oven Program 100°C hold 1 min, ramp 10°C/min to 320°C, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Multiple Reaction Monitoring (MRM)

| Example MRM Transition | Specific m/z transitions for the TMS-FAME derivative would be determined empirically |

Table 3: Troubleshooting Common Analytical Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization of the hydroxyl group. Ensure BSTFA reagent is fresh and anhydrous. Increase reaction time or temperature.
Low Signal Intensity Poor extraction recovery. Degradation during sample prep. Verify extraction solvent volumes. Use a stable isotope-labeled internal standard for the target analyte if available.
No Peak Detected Analyte concentration below detection limit. Concentrate the sample or increase the injection volume. Optimize MS/MS parameters for sensitivity.

| Interfering Peaks | Co-elution with other matrix components. | Optimize the GC temperature gradient for better separation. Select more specific MRM transitions. |

Part 4: Conclusion and Future Directions

A precise understanding of the nomenclature—distinguishing between the systematic "2-hydroxyhexadecanoic acid," the common "alpha-hydroxypalmitic acid," and the conjugate base "this compound"—is foundational for accurate scientific communication. This fatty acid is a key player in the structural integrity of myelin and skin and is deeply implicated in several human diseases. The analytical workflows presented here provide a robust framework for its reliable quantification, enabling further research into its therapeutic potential. Future work should focus on developing routine methods for the chiral separation and independent quantification of the (R) and (S) enantiomers, as their distinct biological roles are a promising frontier for targeted drug development.

References

  • PubChem. (n.d.). 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2S-hydroxypalmitic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxyhexadecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxyhexadecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Hajela, S. (n.d.). Fatty acids ppt - nomenclature & properties. Slideshare. Retrieved from [Link]

  • AOCS. (2022, February 16). Trivial names of fatty acids-Part 1. American Oil Chemists' Society. Retrieved from [Link]

  • Hama, H. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4933. [Link]

  • Giefing, C., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3326. [Link]

  • Lumen Learning. (n.d.). Fatty Acid Nomenclature. Nutrition. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-hydroxypalmitic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxypalmitic Acid. Retrieved from [Link]

  • Li, Q., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(45), 18275–18284. [Link]

  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • IUPAC-IUB Commission on Biochemical Nomenclature. (n.d.). The Nomenclature of Lipids (Recommendations 1976). Retrieved from [Link]

  • LIPID MAPS. (n.d.). Lipid Nomenclature. Retrieved from [Link]

  • Lee, S., et al. (2025, June 19). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry. [Link]

  • NIST. (n.d.). 2-Hydroxyhexadecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Molecular Mechanism of 2-Hydroxypalmitate in Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural and functional role of 2-hydroxypalmitate (2-OH-PA) within lipid raft microdomains. Unlike non-hydroxylated fatty acids, 2-OH-PA—produced stereospecifically by Fatty Acid 2-Hydroxylase (FA2H)—introduces a critical hydrogen-bonding moiety at the membrane interface. This modification significantly alters sphingolipid packing density, raft phase separation, and the lateral mobility of raft-associated receptors such as GLUT4 and the Insulin Receptor (IR).

For researchers in metabolic disease and neurodegeneration, understanding this mechanism is vital: 2-OH-PA is not merely a structural lipid but a bioactive stabilizer of signaling platforms.

Biophysical Mechanism: The Interfacial Hydrogen Bond Network

The defining feature of this compound is the hydroxyl group at the C2 position (alpha-carbon) of the fatty acyl chain. When incorporated into sphingolipids (forming 2-hydroxy-ceramides or 2-hydroxy-sphingomyelins), this group resides at the membrane interface, the boundary between the hydrophobic core and the polar headgroups.

Structural Impact on Lipid Packing

Standard sphingolipids interact with cholesterol via the "umbrella effect," where the sphingolipid headgroup covers the hydrophobic cholesterol molecule. The addition of the 2-OH group enhances this interaction through a mechanism distinct from chain length or saturation:

  • Interfacial H-Bonding: The 2-OH group acts as both a hydrogen bond donor and acceptor. It forms lateral H-bonds with the amide group of neighboring sphingolipids or the 3-OH group of cholesterol.

  • Reduced Lateral Diffusion: These additional non-covalent bonds create a "molecular glue," significantly increasing the order parameter of the lipid phase.

  • Phase Separation: 2-OH-PA-containing lipids segregate more strongly into Liquid-ordered (

    
    ) phases (rafts) compared to their non-hydroxylated counterparts, effectively "hardening" the raft against thermodynamic dissolution.
    
Stereospecificity

It is critical to note that FA2H produces only the (R)-enantiomer of 2-OH-PA.[1][2] Experimental data indicates that only (R)-2-OH-PA can rescue raft defects in FA2H-deficient cells; the (S)-enantiomer is biophysically incompetent in this context, likely due to steric clashes that disrupt the H-bond network rather than stabilizing it.

Physiological Signaling: The FA2H-GLUT4 Axis

The biological relevance of 2-OH-PA is best exemplified in adipocyte metabolism and insulin signaling.

The Stability Mechanism

In the absence of 2-OH-PA (e.g., FA2H knockdown), lipid rafts become "leaky" or hyper-fluid. This loss of rigidity has downstream consequences for protein sorting:

  • Normal State (High 2-OH-PA): Rafts are stable. Receptors like Insulin Receptor (IR) and transporters like GLUT4 are retained at the plasma membrane or properly recycled.

  • Deficient State (Low 2-OH-PA): Raft lipids diffuse too rapidly (measured by FRAP). Raft-associated proteins are destabilized and trafficked to lysosomes for degradation.

Pathway Visualization

The following diagram illustrates the causal flow from FA2H activity to metabolic homeostasis.

FA2H_Signaling_Axis FA2H FA2H Enzyme (ER Membrane) R_2OH_PA (R)-2-Hydroxypalmitate FA2H->R_2OH_PA 2-Hydroxylation Palmitate Palmitic Acid (C16:0) Palmitate->FA2H Substrate Sphingolipid Incorporation into Sphingolipids/Ceramides R_2OH_PA->Sphingolipid N-acylation Rafts Lipid Raft (Liquid-Ordered Phase) Sphingolipid->Rafts Phase Partitioning Stability Increased Membrane Order (H-Bond Network) Rafts->Stability Stabilization GLUT4 GLUT4 / Insulin Receptor Retention Stability->GLUT4 Protects from Metabolism Glucose Uptake & Lipogenesis GLUT4->Metabolism Promotes Degradation Lysosomal Degradation Deficiency FA2H Deficiency Deficiency->Degradation Hyper-fluidity causes

Caption: The FA2H-mediated synthesis of (R)-2-hydroxypalmitate stabilizes lipid rafts, preventing the lysosomal degradation of key metabolic receptors.

Experimental Protocols

To validate the presence and function of 2-OH-PA in rafts, researchers must employ biophysical isolation and imaging techniques. Standard lipid extraction is insufficient as it destroys spatial context.

Protocol A: Isolation of 2-OH-PA Enriched Rafts (Detergent-Free)

Rationale: Traditional Triton X-100 extraction can artificially aggregate lipids. A sodium carbonate method is preferred for preserving native interactions involving 2-OH-PA.

  • Lysis: Homogenize cells (e.g., 3T3-L1 adipocytes) in 500 µL of 500 mM Na₂CO₃ (pH 11.0) containing protease inhibitors.

  • Disruption: Sonicate briefly (3 x 10s bursts, 20% amplitude) on ice.

  • Gradient Setup:

    • Mix homogenate with 90% sucrose in MBS (25 mM MES, pH 6.5, 150 mM NaCl) to final 45% sucrose.

    • Place 1 mL of sample at the bottom of a SW41 centrifuge tube.

    • Overlay with 2 mL of 35% sucrose and 1 mL of 5% sucrose.

  • Ultracentrifugation: Spin at 38,000 rpm (approx. 175,000 x g) for 18 hours at 4°C.

  • Fractionation: Collect 10 fractions (400 µL each) from top to bottom.

    • Validation: Rafts (containing 2-OH-PA, Flotillin-1, Caveolin-1) float to fractions 2-4 (low density).

    • Analysis: Subject fractions to lipid mass spectrometry (LC-MS/MS) targeting 2-hydroxy-hexosylceramide (d18:1/16:0(2OH)) .

Protocol B: Measuring Raft Fluidity (FRAP)

Rationale: 2-OH-PA specifically restricts lateral diffusion. This protocol quantifies that restriction.

  • Labeling: Incubate live cells with Alexa Fluor 488-conjugated Cholera Toxin Subunit B (CTxB) (1 µg/mL) for 10 min at 4°C to label GM1 gangliosides in rafts. Wash twice with cold PBS.

  • Bleaching: Using a confocal microscope (e.g., Zeiss LSM 880), define a Region of Interest (ROI) of 2-3 µm diameter on the plasma membrane.

  • Acquisition:

    • Pre-bleach: 5 frames.

    • Bleach: 100% laser power (488 nm) for <500 ms.

    • Recovery: Monitor intensity every 100 ms for 60 seconds.

  • Calculation: Fit the recovery curve to determine the Diffusion Coefficient (D) and Mobile Fraction (Mf) .

    • Expected Result: FA2H-deficient cells show higher D (faster diffusion).[3] Treatment with (R)-2-hydroxypalmitate should lower D back to baseline.

Quantitative Data Summary

The following table summarizes the biophysical effects of 2-OH-PA compared to non-hydroxylated palmitate and the unsaturated analog (2-OH-Oleic Acid), which behaves differently.

ParameterPalmitate (C16:0)2-OH-Palmitate (C16:0-OH)2-OH-Oleic Acid (C18:1-OH)
Raft Partitioning HighVery High Low / Phase Separated
Effect on Fluidity Moderate OrderHigh Order (Rigidifying) Disordering (Fluidizing)
H-Bond Capacity Headgroup onlyHeadgroup + Interfacial Headgroup + Interfacial
Physiological Role Energy/StructureRaft Stabilizer / Barrier Membrane Modulation (Therapeutic)
Key Enzyme Fatty Acid SynthaseFA2H Synthetic / Desaturases

References

  • Fatty Acid 2-Hydroxylase Mediates Diffusional Mobility of Raft-associated Lipids, GLUT4 Level, and Lipogenesis in 3T3-L1 Adipocytes Source: Journal of Biological Chemistry (JBC) [Link]

  • Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers Source: Journal of Lipid Research [Link][1]

  • Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains Source: European Biophysics Journal [Link]

  • Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology Source: Biochimica et Biophysica Acta (BBA) [Link]

  • Lipid Rafts: Evidence of Biosyntax and Biopragmatics Source: Creation.com (Cited for biophysical context of raft syntax) [Link]

Sources

Unraveling 2-Hydroxypalmitate Dysregulation in Hereditary Spastic Paraplegia: From Accumulation to Myelin Degeneration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hereditary Spastic Paraplegia (HSP) encompasses a genetically heterogeneous group of neurodegenerative disorders characterized by progressive axonal degeneration in the corticospinal tracts. Recent lipidomic advances have identified the 2-hydroxypalmitate axis as a critical metabolic node in myelin maintenance. As a Senior Application Scientist, I frequently observe a critical misconception in the field: the assumption that all lipid-associated HSPs are driven by lipid depletion.

In reality, the pathology of this compound (a 2-hydroxy long-chain fatty acid) in spastic paraplegia is dual-natured. While mutations in the FA2H gene (SPG35) cause a severe depletion of this compound, defects in the phytosphingosine degradation pathway—specifically involving HACL2 and ALDH3A2 (Sjögren-Larsson Syndrome)—lead to the toxic accumulation of this compound and its intermediates. This whitepaper dissects the causality behind this compound accumulation, provides quantitative lipidomic signatures, and details self-validating experimental workflows for profiling these metabolic extremes.

The this compound Axis: Synthesis vs. Degradation

To understand the pathogenesis of HSP, we must first map the lifecycle of this compound within the endoplasmic reticulum (ER) and peroxisomes.

The Synthesis Pathway (The Depletion Phenotype)

This compound is synthesized directly from palmitic acid (C16:0) via the enzyme Fatty Acid 2-Hydroxylase (FA2H) . These 2-hydroxylated fatty acids are subsequently incorporated into galactosylceramides and sulfatides, which are indispensable for the long-term stability of the myelin sheath 1[1]. Loss-of-function mutations in FA2H cause Hereditary Spastic Paraplegia type 35 (SPG35) or Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), characterized by a profound lack of this compound 2[2].

The Degradation Pathway (The Accumulation Phenotype)

Conversely, this compound is also generated as an intermediate during the degradation of phytosphingosine 3[3]. To prevent toxicity, it must be cleared via α-oxidation .

  • Cleavage: The enzyme HACL2 (2-hydroxyacyl-CoA lyase 2) cleaves 2-hydroxypalmitoyl-CoA into formyl-CoA and pentadecanal (a C15 fatty aldehyde) 4[4].

  • Oxidation: Pentadecanal is then oxidized by ALDH3A2 (Fatty Aldehyde Dehydrogenase) into pentadecanoic acid (an odd-chain fatty acid).

When HACL2 is deficient, or when ALDH3A2 is mutated (as seen in Sjögren-Larsson Syndrome, a complex neurocutaneous disorder presenting with spastic paraplegia), the α-oxidation pathway bottlenecks. This bottleneck results in the pathological accumulation of this compound, fatty alcohols, and ether lipids, which disrupt the lipid architecture of the central nervous system 5[5].

Pathway Palmitate Palmitic Acid (C16:0) FA2H FA2H (Fatty Acid 2-Hydroxylase) Palmitate->FA2H TwoOH This compound (C16:0 2-OH) FA2H->TwoOH Synthesis SPG35 SPG35 / FAHN (Depletion Phenotype) FA2H->SPG35 Loss-of-Function HACL2 HACL2 (2-OH Acyl-CoA Lyase) TwoOH->HACL2 Phyto Phytosphingosine Degradation Phyto->TwoOH Degradation HACL2->TwoOH Deficiency causes Accumulation Aldehyde Pentadecanal (C15 Aldehyde) HACL2->Aldehyde α-oxidation ALDH3A2 ALDH3A2 (FALDH) Aldehyde->ALDH3A2 OddChain Pentadecanoic Acid (Odd-Chain FA) ALDH3A2->OddChain SLS Sjögren-Larsson Syndrome (Accumulation Phenotype) ALDH3A2->SLS Loss-of-Function

Figure 1: this compound metabolic axis linking synthesis and degradation to spastic paraplegia.

Quantitative Lipidomic Signatures

To diagnose and differentiate the underlying mechanisms of spastic paraplegia, quantitative lipidomics is required. The table below summarizes the expected lipidomic shifts based on the specific genetic defect.

Genotype / ModelDisease PhenotypeThis compound Levels (Fold Change vs WT)Odd-Chain FA Levels (C15:0)Primary Pathological Driver
Wild-Type (WT) Healthy Baseline1.0x (Baseline)NormalN/A
FA2H -/- SPG35 / FAHN< 0.1x (Severe Depletion)NormalLoss of myelin galactosylceramides
HACL2 -/- Spasticity / Demyelination> 9.0x (Severe Accumulation)< 0.2x (Depleted)Toxic accumulation of 2-OH ceramides
ALDH3A2 -/- Sjögren-Larsson Syndrome> 3.0x (Moderate Accumulation)< 0.5x (Depleted)Accumulation of fatty alcohols & ether lipids

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: LC-MS/MS Quantification of this compound

Causality Check: The Bligh-Dyer extraction method is explicitly chosen over the Folch method because it provides superior recovery of moderately polar sphingolipids and free 2-hydroxy fatty acids, preventing partitioning losses at the solvent interface.

Step-by-Step Workflow:

  • Sample Preparation: Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS. Harvest

    
     cells and wash twice with ice-cold PBS to quench metabolism.
    
  • Lipid Extraction (Bligh-Dyer):

    • Resuspend the cell pellet in 800 µL of Methanol:Chloroform (2:1, v/v).

    • Spike in 10 pmol of an internal standard (e.g., d3-2-hydroxypalmitate) to control for extraction efficiency.

    • Vortex for 30 seconds, then add 250 µL Chloroform and 250 µL LC-MS grade water to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes. Carefully extract the lower organic phase.

  • Evaporation & Reconstitution: Dry the organic phase under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol:Isopropanol (1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 reverse-phase column.

    • Utilize Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI-).

    • Validation: Monitor the specific transition from the deprotonated precursor ion

      
       to the product ion to distinguish this compound from non-hydroxylated isobaric interferences.
      
  • Data Processing: Normalize the peak area of endogenous this compound to the d3-internal standard and quantify against a standard calibration curve.

Workflow S1 1. Cell Culture & Lysis S2 2. Lipid Extraction (Bligh-Dyer) S1->S2 S3 3. Internal Standard Spike-in S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. Data Analysis & Quantification S4->S5

Figure 2: Self-validating LC-MS/MS workflow for quantifying this compound in patient cells.

Protocol B: In Vitro Alpha-Oxidation Flux Assay

Causality Check: Steady-state lipidomics (Protocol A) cannot distinguish between increased synthesis and decreased degradation. Radioisotope tracing with


-2-hydroxypalmitic acid is the only definitive way to measure flux through the HACL2/ALDH3A2-dependent α-oxidation pathway. The release of 

directly correlates with the lyase cleavage event.

Step-by-Step Workflow:

  • Substrate Preparation: Prepare a reaction mixture containing 10 µM

    
    -2-hydroxypalmitic acid complexed to fatty acid-free BSA (molar ratio 3:1) in a buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM 
    
    
    
    , 1 mM ATP, and 0.5 mM CoA.
  • Enzymatic Incubation: Add 50 µg of total protein lysate from patient fibroblasts to the reaction mixture (Total volume: 200 µL) in a sealed glass vial equipped with a center well containing a filter paper soaked in 20% KOH (to trap

    
    ).
    
  • Reaction & Trapping: Incubate at 37°C for 2 hours. Terminate the reaction by injecting 50 µL of 2M

    
     through the septum into the reaction mixture, which drives the dissolved 
    
    
    
    into the gas phase to be trapped by the KOH-soaked filter paper.
  • Quantification: Transfer the filter paper to a scintillation vial containing 5 mL of scintillation fluid. Measure the radioactivity using a liquid scintillation counter. A reduction in

    
     release compared to wild-type controls validates an accumulation phenotype driven by degradation failure.
    

Conclusion

The etiology of Hereditary Spastic Paraplegia cannot be viewed through a monolithic lens of lipid depletion. By mapping the this compound axis, we reveal that both the failure to synthesize this lipid (FA2H mutations) and the failure to degrade it (HACL2/ALDH3A2 mutations) result in severe neurodegeneration. For drug development professionals and researchers, targeting the specific enzymatic bottleneck—whether through substrate reduction therapy for accumulation phenotypes or lipid replacement for depletion phenotypes—is the mandatory next step in precision neurology.

References

  • Title: Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases Source: MDPI URL: [Link][1]

  • Title: Mutation of FA2H Underlies a Complicated Form of Hereditary Spastic Paraplegia (SPG35) Source: ResearchGate URL: [Link][2]

  • Title: Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo Source: PMC (Molecular Biology of the Cell) URL: [Link][4]

  • Title: Sjoegren-Larsson syndrome Source: JensenLab (DISEASES Database) URL: [Link][5]

  • Title: Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum Source: ResearchGate URL: [Link][3]

Sources

The Interplay of Peroxisomes and Mitochondria in the Metabolism of α-Hydroxy and Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of certain fatty acids, particularly those with methyl branches that hinder direct β-oxidation, requires specialized enzymatic pathways. The degradation of the branched-chain phytanic acid, which involves an α-hydroxy fatty acid intermediate, serves as a paradigm for a crucial metabolic interplay between two key organelles: the peroxisome and the mitochondrion. This technical guide provides an in-depth exploration of this collaborative catabolic process, moving from the foundational biochemistry to detailed experimental protocols for its investigation. We will dissect the well-established peroxisomal α-oxidation pathway, clarify the indispensable role of mitochondria in the subsequent β-oxidation of its products, and discuss the severe pathological consequences that arise from defects in this intricate metabolic network, as seen in disorders such as Refsum disease and Zellweger spectrum disorders. This guide is intended to be a comprehensive resource for researchers and drug development professionals seeking to understand and investigate this vital area of cellular metabolism.

Introduction: The Challenge of Branched-Chain Fatty Acids

The mitochondrial β-oxidation spiral is the primary engine for energy extraction from straight-chain fatty acids. However, the presence of a methyl group on the β-carbon, as seen in the dietary branched-chain fatty acid phytanic acid, presents a steric hindrance to the enzymes of this pathway.[1][2] Phytanic acid, derived from the phytol side chain of chlorophyll in the diet, particularly from ruminant meats and dairy products, would accumulate to toxic levels if not for a specialized catabolic route known as α-oxidation.[3] This pathway facilitates the removal of a single carbon from the carboxyl end, bypassing the problematic methyl group and preparing the molecule for subsequent degradation.

While the core of α-oxidation occurs within peroxisomes, the complete catabolism of phytanic acid is a testament to the metabolic cooperation between peroxisomes and mitochondria. Peroxisomes perform the initial critical steps, and mitochondria then take over to complete the energy-yielding breakdown. This guide will illuminate the distinct roles of each organelle in this process, providing a clear understanding of the metabolic flow and its regulation.

The Peroxisomal α-Oxidation of Phytanic Acid

The initial steps in the degradation of phytanic acid take place exclusively in the peroxisome.[4] This pathway involves a series of enzymatic reactions that convert phytanic acid into pristanic acid, a substrate suitable for β-oxidation.

Step 1: Activation to Phytanoyl-CoA

Before entering the α-oxidation pathway, phytanic acid must be activated to its coenzyme A (CoA) thioester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

Step 2: α-Hydroxylation

The committed step of α-oxidation is the hydroxylation of phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH) .[1][3] A deficiency in this enzyme is the primary cause of classic Refsum disease.[1][3]

Step 3: Cleavage of 2-Hydroxyphytanoyl-CoA

The 2-hydroxyphytanoyl-CoA is then cleaved into pristanal and formyl-CoA. This reaction is catalyzed by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[5][6] Formyl-CoA is subsequently broken down into formate and CO2.

Step 4: Oxidation of Pristanal

Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

The product of peroxisomal α-oxidation, pristanic acid, now has a methyl group at the α-position, making it a suitable substrate for β-oxidation.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase CO2 CO2 Formyl_CoA->CO2 Decarboxylation

Caption: Peroxisomal α-oxidation of phytanic acid.

The Collaborative Role of Mitochondria in Pristanic Acid β-Oxidation

While peroxisomes initiate the breakdown of phytanic acid, they are not equipped for the complete oxidation of the resulting pristanic acid. Peroxisomal β-oxidation of pristanic acid proceeds for three cycles, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[4][7] The shortened acyl-CoA, 4,8-dimethylnonanoyl-CoA, is then exported from the peroxisome to the mitochondrion for the final stages of degradation.[4][8]

Transport to the Mitochondria

The transport of 4,8-dimethylnonanoyl-CoA from the peroxisome to the mitochondrion is thought to occur via a carnitine-dependent shuttle system.[4] Peroxisomal carnitine acyltransferases convert the acyl-CoA to its corresponding acylcarnitine, which can then be transported into the mitochondrial matrix.[9] Inside the mitochondrion, the acylcarnitine is converted back to its acyl-CoA form to enter the mitochondrial β-oxidation pathway.

Mitochondrial β-Oxidation

Within the mitochondrial matrix, 4,8-dimethylnonanoyl-CoA undergoes further rounds of β-oxidation, mirroring the pathway for straight-chain fatty acids. This process continues until the fatty acid is completely broken down into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[8]

Peroxisome_Mitochondria_Interplay cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanic_Acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Perox_Beta_Ox 3 cycles of β-Oxidation Pristanoyl_CoA->Perox_Beta_Ox Shortened_Acyl_CoA 4,8-Dimethylnonanoyl-CoA Perox_Beta_Ox->Shortened_Acyl_CoA Mito_Acyl_CoA 4,8-Dimethylnonanoyl-CoA Shortened_Acyl_CoA->Mito_Acyl_CoA Carnitine Shuttle Mito_Beta_Ox Mitochondrial β-Oxidation Mito_Acyl_CoA->Mito_Beta_Ox TCA_Cycle Citric Acid Cycle Mito_Beta_Ox->TCA_Cycle Acetyl-CoA & Propionyl-CoA

Caption: Peroxisome-Mitochondria interplay in pristanic acid metabolism.

Pathophysiological Consequences of Defective α-Oxidation

Defects in the enzymes of the α-oxidation pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in severe neurological and other systemic symptoms.

  • Refsum Disease: This autosomal recessive disorder is most commonly caused by mutations in the PHYH gene, leading to a deficiency of phytanoyl-CoA hydroxylase.[1][3] The resulting accumulation of phytanic acid is cytotoxic, particularly to the nervous system, and is believed to cause mitochondrial depolarization and increased production of reactive oxygen species.[1][10] Clinical manifestations include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[2]

  • Zellweger Spectrum Disorders (ZSD): These are a group of severe autosomal recessive disorders caused by mutations in PEX genes, which are essential for peroxisome biogenesis.[11][12] The absence of functional peroxisomes leads to a multitude of metabolic abnormalities, including the accumulation of very-long-chain fatty acids and phytanic acid.[11][12] ZSD is also associated with profound mitochondrial dysfunction, which is thought to be a secondary consequence of the primary peroxisomal defect.[11][13] The mislocalization of peroxisomal proteins to mitochondria in ZSD can lead to abnormal mitochondrial morphology and impaired metabolic function.[11]

Experimental Protocols for Investigating α-Hydroxy and Branched-Chain Fatty Acid Metabolism

This section provides detailed methodologies for the investigation of the metabolic pathways discussed.

Subcellular Fractionation for Isolation of Peroxisomes and Mitochondria

This protocol is adapted from established methods for the differential and density gradient centrifugation of rat liver homogenates.[14][15]

Materials:

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Nycodenz or Percoll solutions for density gradient.

  • Potter-Elvehjem homogenizer.

  • Refrigerated centrifuges and ultracentrifuge with appropriate rotors.

Procedure:

  • Euthanize a fasted rat and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the liver tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 15 minutes at 4°C) to obtain a crude mitochondrial pellet.

  • The supernatant from the previous step can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes) to obtain a microsomal fraction and the final supernatant as the cytosolic fraction.

  • To separate mitochondria from peroxisomes, resuspend the crude mitochondrial pellet and layer it on a pre-formed density gradient (e.g., Nycodenz or Percoll).

  • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.

  • Carefully collect the distinct bands corresponding to mitochondria and peroxisomes.

  • Wash the isolated organelle fractions with homogenization buffer to remove the gradient medium.

  • Assess the purity of the fractions by measuring the activity of marker enzymes (e.g., succinate dehydrogenase for mitochondria and catalase for peroxisomes).

Experimental_Workflow cluster_fractionation Subcellular Fractionation cluster_analysis Downstream Analysis Tissue Tissue Homogenate Low_Speed Low-Speed Centrifugation Tissue->Low_Speed High_Speed High-Speed Centrifugation Low_Speed->High_Speed Supernatant Ultra_Speed Density Gradient Ultracentrifugation High_Speed->Ultra_Speed Pellet Mitochondria Mitochondrial Fraction Ultra_Speed->Mitochondria Peroxisomes Peroxisomal Fraction Ultra_Speed->Peroxisomes Enzyme_Assay Enzyme Assays Mitochondria->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (GC-MS/LC-MS) Mitochondria->Metabolite_Analysis Peroxisomes->Enzyme_Assay Peroxisomes->Metabolite_Analysis

Caption: Experimental workflow for investigating fatty acid metabolism.

Enzyme Assays

Phytanoyl-CoA Hydroxylase (PHYH) Assay: This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

  • Incubate the isolated peroxisomal fraction with phytanoyl-CoA, α-ketoglutarate, Fe(II), and ascorbate.

  • Stop the reaction and extract the lipids.

  • Analyze the formation of 2-hydroxyphytanic acid (after hydrolysis of the CoA ester) by GC-MS.

2-Hydroxyacyl-CoA Lyase (HACL1) Assay: This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate.

  • Incubate the peroxisomal or other subcellular fraction with a 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA or a synthetic analog) in the presence of thiamine pyrophosphate (TPP) and MgCl2.[16]

  • The reaction produces an aldehyde and formyl-CoA.

  • The aldehyde product can be quantified using a colorimetric assay or by GC-MS.

Metabolite Analysis by Mass Spectrometry

GC-MS Analysis of Phytanic and Pristanic Acids: This is the gold standard for quantifying these fatty acids in plasma and tissue samples.[17][18]

  • Extract total lipids from the sample.

  • Saponify the lipids to release free fatty acids.

  • Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters).

  • Separate the derivatized fatty acids by gas chromatography and detect and quantify them by mass spectrometry, often using stable isotope-labeled internal standards for accuracy.[17][19]

LC-MS/MS Analysis of Acyl-CoA Esters: This technique allows for the direct measurement of the CoA thioesters of phytanic acid, pristanic acid, and their intermediates within subcellular fractions.[20][21]

  • Extract the acyl-CoAs from the isolated mitochondrial or peroxisomal fractions, typically using a solid-phase extraction method.

  • Separate the acyl-CoAs using liquid chromatography.

  • Detect and quantify the specific acyl-CoA species using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).[20]

Table 1: Summary of Analytical Techniques

AnalyteSample TypeMethodKey Considerations
Phytanic AcidPlasma, TissueGC-MSRequires derivatization. High sensitivity and specificity.
Pristanic AcidPlasma, TissueGC-MSRequires derivatization. Can be measured simultaneously with phytanic acid.
Acyl-CoA EstersSubcellular FractionsLC-MS/MSAllows for direct measurement without derivatization. Prone to degradation, requires careful sample handling.

Conclusion and Future Directions

The metabolism of phytanic acid exemplifies a beautifully orchestrated interplay between peroxisomes and mitochondria. While the initial, and often problematic, steps of α-oxidation are handled by the specialized machinery within peroxisomes, the final energy-yielding β-oxidation is carried out by the powerhouse of the cell, the mitochondrion. A clear understanding of this metabolic division of labor is crucial for deciphering the pathophysiology of related genetic disorders and for developing potential therapeutic strategies.

Future research in this area should focus on several key aspects:

  • Elucidating the precise transport mechanisms for branched-chain fatty acids and their CoA esters across both peroxisomal and mitochondrial membranes.

  • Investigating the regulation of this metabolic pathway at both the transcriptional and post-translational levels.

  • Developing novel therapeutic approaches for Refsum disease and ZSD that target this metabolic pathway, potentially by enhancing alternative degradation routes or by mitigating the downstream toxic effects of metabolite accumulation.

This guide provides a solid foundation for researchers to delve into this fascinating and clinically relevant area of cellular metabolism. The provided protocols and conceptual framework are intended to facilitate new discoveries and ultimately contribute to improved diagnostics and treatments for patients with these debilitating disorders.

References

  • The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder. [Link]

  • Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts. [Link]

  • The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder. [Link]

  • Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. [Link]

  • Child Neurology: Zellweger syndrome. [Link]

  • Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. [Link]

  • Refsum Disease: Background, Pathophysiology, Etiology. [Link]

  • β-oxidation of pristanic acid and racemase activity in peroxisomes and mitochondria. (A) (2R,6R,10R,14) - ResearchGate. [Link]

  • the first, unequivocal evidence for the involvement of carnitine in shuttling propionyl-CoA from peroxisomes to mitochondria. [Link]

  • Refsum Disease - The Medical Biochemistry Page. [Link]

  • Phytanic acid impairs mitochondrial respiration through protonophoric action. [Link]

  • Refsum Disease - StatPearls - NCBI Bookshelf. [Link]

  • The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder | Request PDF. [Link]

  • Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. [Link]

  • Pristanic acid b-oxidation. Following activation of pristanic acid to pristanoyl - ResearchGate. [Link]

  • A rapid method for the isolation of peroxisomes from rat liver. [Link]

  • Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography. [Link]

  • III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. [Link]

  • Zellweger syndrome – Knowledge and References. [Link]

  • Refsum Disease, Peroxisomes and Phytanic Acid Oxidation: A Review. [Link]

  • Subcellular Fractionation: Reliable Protocols Explained. [Link]

  • Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy. [Link]

  • Subcellular Fractionation Protocol - Mitochrondria, Nuclear, Cytosolic. [Link]

  • Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. [Link]

  • Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation. [Link]

  • Carnitine transport and fatty acid oxidation. [Link]

  • Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. [Link]

  • Concentrations of pristanic acid (PrA) and phytanic acid (PM) and their ratios in plasma from patients with various peroxisomal disorders and Refsum's disease. [Link]

  • Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids. [Link]

  • Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. [Link]

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF. [Link]

  • Phytanic and pristanic acids. [Link]

  • Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. [Link]

  • Function of carnitine in intracellular transport of acyl- and acetyl-CoA Yeast. [Link]

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. [Link]

  • Subcellular fractionation analysis. (A) The mitochondrial/peroxisomal... - ResearchGate. [Link]

  • The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs. [Link]

  • The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. [Link]

  • The role of 2-hydroxyacyl-CoA lyase 1, a thiamine pyrophosphate dependent peroxisomal enzyme, in the metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight chain fatty acids. [Link]

  • Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo. [Link]

  • The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. [Link]

Sources

2-Hydroxyhexadecanoic Acid (α-Hydroxypalmitic Acid): Structural Dynamics, Biological Roles, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As lipidomics advances, the focus on minor yet structurally critical lipid species has intensified. 2-Hydroxyhexadecanoic acid (2-OH-PA) , also known as α-hydroxypalmitic acid, is a saturated long-chain hydroxyl fatty acid that serves as a fundamental building block for complex mammalian sphingolipids. Beyond its structural role in cellular membranes, 2-OH-PA acts as a critical signaling molecule with implications in neuroprotection, anti-inflammatory responses, and the pathogenesis of neurodegenerative disorders.

This technical guide provides an authoritative synthesis of the structural properties, biosynthetic pathways, and advanced analytical methodologies required to accurately quantify 2-OH-PA in complex biological matrices.

Structural and Physicochemical Profile

2-Hydroxyhexadecanoic acid (C16H32O3) is characterized by a 16-carbon aliphatic chain with a hydroxyl group positioned at the alpha carbon (C2). This specific hydroxylation introduces a chiral center, allowing the molecule to exist as both (R)- and (S)-enantiomers, though the (R)-enantiomer is predominantly incorporated into biological systems.

The presence of both a hydrophilic head (containing the carboxyl and alpha-hydroxyl groups) and a highly hydrophobic aliphatic tail gives 2-OH-PA a distinct amphiphilic nature. This dual functionality is responsible for its high lipophilicity (XLogP3 = 6.4) and its ability to modulate the biophysical properties of lipid rafts, as detailed by 1[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueSource
IUPAC Name 2-hydroxyhexadecanoic acidPubChem
Common Synonyms α-hydroxypalmitic acid, 2-OH-PAPubChem
Molecular Formula C16H32O3PubChem
Molecular Weight 272.42 g/mol PubChem
Exact Mass 272.2351 DaPubChem
Melting Point 93.3 - 93.6 °CHMDB / PubChem
XLogP3 (Lipophilicity) 6.4PubChem

Biological Significance and Biosynthetic Pathways

The biological utility of 2-OH-PA is primarily mediated through its incorporation into sphingolipids. The biosynthesis begins with the hydroxylation of palmitic acid, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the α-carbon in a process requiring oxygen and NADPH.

Once synthesized, 2-OH-PA is acylated with a sphingoid base (such as sphingosine) by Ceramide Synthases (CERS) to form α-hydroxylated ceramides. These ceramides are essential components of the myelin sheath in the central nervous system. Alterations in this pathway, particularly FA2H mutations, are directly linked to leukodystrophy and spastic paraparesis. Furthermore, emerging evidence indicates that altered 2-OH-PA metabolism plays a mediating role in the etiopathogenesis of Parkinson's disease and Obstructive Sleep Apnea (OSA), as reported by 2[2]. It also demonstrates significant potential in anti-inflammatory and bactericidal defense mechanisms, as noted by 3[3].

FA2H_Pathway PalmiticAcid Palmitic Acid (C16:0) FA2H Fatty Acid 2-Hydroxylase (FA2H + O2 + NADPH) PalmiticAcid->FA2H Substrate Binding AlphaOH 2-Hydroxyhexadecanoic Acid (α-OH-PA) FA2H->AlphaOH α-Carbon Hydroxylation CeramideSynthase Ceramide Synthase (CERS) AlphaOH->CeramideSynthase Acylation (Sphingosine) HydroxylatedCeramide α-Hydroxylated Ceramide CeramideSynthase->HydroxylatedCeramide Amide Bond Formation Sphingolipids Complex Sphingolipids (Myelin Sheath) HydroxylatedCeramide->Sphingolipids Glycosylation

Fig 1. FA2H-mediated biosynthesis of α-hydroxylated sphingolipids from palmitic acid.

Advanced Analytical Workflows

The precise quantification of 2-OH-PA in biological matrices requires rigorous analytical techniques due to its low physiological abundance and the potential for hydrogen bonding via its hydroxyl and carboxyl groups.

Table 2: Comparative Analytical Modalities for 2-OH-PA
ParameterGC-MS (EI-SIM)UPLC-QTOF-MS
Sample Prep LLE + Dual DerivatizationCold Methanol Extraction
Derivatization Mandatory (Methylation + Silylation)Not Required
Ionization Electron Impact (EI, 70 eV)Electrospray Ionization (ESI-)
Primary Advantage High chromatographic resolution of isomersHigh-throughput, untargeted lipidomics
Limitation Time-consuming prep, thermal degradation riskMatrix effects, ion suppression
The Causality Behind GC-MS Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for targeted fatty acid analysis. However, the native form of 2-OH-PA is non-volatile and prone to thermal degradation. Therefore, a dual-derivatization strategy is mandatory, as supported by protocols in 4[4].

  • Esterification (Methylation): Converts the carboxylic acid to a methyl ester, reducing polarity.

  • Silylation: Converts the α-hydroxyl group to a trimethylsilyl (TMS) ether. If left underivatized, the free hydroxyl group causes severe peak tailing due to interactions with the silanol groups on the GC column stationary phase.

GCMS_Workflow Sample Biological Sample + Internal Standard Extraction Liquid-Liquid Extraction (Folch Method) Sample->Extraction Cell Lysis & Partitioning Methylation Esterification (BF3-Methanol) Extraction->Methylation Isolate Non-Polar Phase Silylation Silylation (BSTFA + 1% TMCS) Methylation->Silylation Block Carboxyl Group GCMS GC-MS Analysis (EI Mode, SIM) Silylation->GCMS Block Hydroxyl Group Data Data Processing & Quantification GCMS->Data m/z Fragment Matching

Fig 2. Self-validating GC-MS workflow for the extraction and dual-derivatization of 2-OH-PA.

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating GC-MS Analysis of 2-OH-PA

This protocol is designed as a self-validating system. By introducing a deuterated internal standard before any physical manipulation, all subsequent extraction losses and derivatization inefficiencies are mathematically normalized.

Step 1: Internal Standard Spiking

  • Action: Aliquot 100 µL of plasma/tissue homogenate. Immediately spike with 10 µL of 10 µM deuterated 2-hydroxyhexadecanoic acid (d31-2-OH-PA).

  • Causality: Adding the internal standard at step zero ensures that matrix effects and physical losses during extraction affect the analyte and standard equally, ensuring absolute quantitative trustworthiness.

Step 2: Liquid-Liquid Extraction (Modified Folch)

  • Action: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes. Add 200 µL of MS-grade water to induce phase separation. Centrifuge at 3000 x g for 10 minutes.

  • Causality: The non-polar chloroform layer selectively partitions the lipid fraction (including 2-OH-PA) away from polar metabolites and proteins, preventing column fouling.

Step 3: Dual Derivatization

  • Action (Methylation): Transfer the lower organic phase to a glass vial and evaporate to dryness under a gentle N2 stream. Add 200 µL of 14% BF3-methanol. Heat at 60°C for 30 minutes. Cool and extract the methyl esters with 500 µL of hexane. Evaporate the hexane layer.

  • Action (Silylation): To the dried residue, add 50 µL of BSTFA containing 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • Causality: Pyridine acts as an acid scavenger, driving the silylation reaction forward. The 1% TMCS acts as a catalyst to ensure complete derivatization of the sterically hindered α-hydroxyl group.

Step 4: GC-MS Acquisition

  • Action: Inject 1 µL into the GC-MS operating in Electron Impact (EI) mode (70 eV). Use Selected Ion Monitoring (SIM) to track the specific m/z fragments of the derivatized 2-OH-PA and its deuterated counterpart.

Protocol 2: Untargeted UPLC-QTOF-MS Profiling

For high-throughput lipidomics where derivatization is impractical, Liquid Chromatography-Mass Spectrometry is preferred, utilizing methods similar to those outlined in 5[5].

Step 1: Cold Extraction

  • Action: Add 500 µL of ice-cold 75% methanol to 50 mg of sample. Ultrasonicate for 30 minutes at 4°C. Centrifuge at 12,000 rpm for 20 minutes.

  • Causality: The low temperature rapidly quenches endogenous enzymatic activity (preventing artificial lipid degradation), while the methanol precipitates proteins and solubilizes the free fatty acids.

Step 2: LC Separation

  • Action: Inject 3 µL onto a C18 reverse-phase column. Use a binary gradient of (A) Acetonitrile and (B) Water with 0.1% formic acid.

  • Causality: Formic acid acts as an ion-pairing agent, improving peak shape and enhancing ionization efficiency in the negative electrospray ionization (ESI-) mode required for carboxylic acids.

Step 3: QTOF-MS Acquisition

  • Action: Acquire data in full scan mode (m/z 100–1000) combined with Information Dependent Acquisition (IDA) to obtain MS2 fragmentation spectra for structural confirmation.

References

  • PubChem - NIH.2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836. Source: nih.gov.
  • Dove Medical Press.The Role of Plasma Metabolites in Mediating the Effect of Gut Microbiome on Obstructive Sleep Apnea. Source: dovepress.com.
  • Sigma-Aldrich.2-Hydroxyhexadecanoic acid ≥98% (capillary GC). Source: sigmaaldrich.com.
  • PMC - NIH.The production and composition of rat sebum is unaffected by 3 Gy gamma radiation. Source: nih.gov.
  • Frontiers.Metabolomics Analysis of Morchella sp. From Different Geographical Origins of China Using UPLC-Q-TOF-MS. Source: frontiersin.org.

Sources

2-Hydroxypalmitate as a Biomarker for Peroxisomal Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

Fatty acid oxidation (FAO) disorders represent a class of inherited metabolic diseases characterized by enzymatic defects that disrupt the catabolism of fatty acids, leading to energy deficiency and the accumulation of toxic intermediates. Among the diagnostic challenges is the need for specific and reliable biomarkers that can pinpoint the underlying metabolic blockade. This technical guide focuses on 2-hydroxypalmitate, a C16 saturated 2-hydroxy long-chain fatty acid, and its emergence as a critical biomarker for a specific subset of FAO disorders—namely, those involving dysfunctional peroxisomes. We will explore the biochemical rationale for its accumulation, its clinical significance in disorders such as the Zellweger syndrome spectrum, and provide a detailed, field-proven analytical workflow for its accurate quantification in biological matrices. This guide is intended for researchers, clinical scientists, and drug development professionals dedicated to advancing the diagnosis and understanding of these complex metabolic diseases.

The Biochemical Nexus: Why this compound Accumulates in Peroxisomal Disorders

To comprehend the utility of this compound as a biomarker, one must first understand its metabolic origins and catabolic fate, which are intricately linked to the peroxisome.

Synthesis and Degradation of 2-Hydroxylated Fatty Acids

Unlike the more common beta-oxidation pathway for straight-chain fatty acids, which occurs primarily in the mitochondria, 2-hydroxylated fatty acids are processed through a specialized alpha-oxidation pathway localized within peroxisomes.

  • Formation : 2-hydroxylated fatty acids (2-OHFAs), including this compound, are formed by the action of Fatty Acid 2-Hydroxylase (FA2H) , an enzyme located in the endoplasmic reticulum.[1][2] FA2H introduces a hydroxyl group at the alpha-carbon (C-2) of various long-chain fatty acids.[2] These 2-OHFAs are crucial components of sphingolipids, particularly in myelin and skin.[1]

  • Degradation : The breakdown of 2-OHFAs is a peroxisomal process.[3][4] The 2-hydroxy fatty acid is first activated to its coenzyme A (CoA) ester.[3] Subsequently, the peroxisomal enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) cleaves the 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.[3][4] This aldehyde can then be oxidized and enter the mitochondrial beta-oxidation pathway.

Pathophysiological Accumulation in Peroxisomal Disorders

The critical role of the peroxisome in 2-OHFA degradation means that any disruption to this organelle's function can lead to the accumulation of these metabolites.

  • Peroxisome Biogenesis Disorders (PBDs) : This group of autosomal recessive disorders is caused by mutations in PEX genes, which are essential for the formation and assembly of functional peroxisomes.[5][6][7] The Zellweger syndrome spectrum (ZSS) represents the continuum of these disorders, ranging from the most severe Zellweger syndrome (ZS) to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[6][8] In these conditions, the absence of functional peroxisomes prevents the degradation of 2-OHFAs, leading to their accumulation in tissues and bodily fluids.[9]

  • Single-Enzyme Defects : While PBDs involve a generalized loss of peroxisomal function, defects in a single peroxisomal enzyme can also be causative. A deficiency in 2-hydroxyphytanoyl-CoA lyase, the key enzyme for 2-OHFA cleavage, directly blocks the catabolic pathway, resulting in the buildup of upstream metabolites like this compound.[3] This is mechanistically similar to how defects in phytanoyl-CoA 2-hydroxylase (PAHX) cause the accumulation of phytanic acid in classic Refsum disease.[10][11][12]

The following diagram illustrates the metabolic pathway and the point of disruption in peroxisomal disorders.

Metabolic_Pathway_of_2_Hydroxypalmitate cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Palmitic_Acid Palmitic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) 2_HP This compound FA2H->2_HP Product 2_HP_CoA 2-Hydroxypalmitoyl-CoA 2_HP->2_HP_CoA Activation (Acyl-CoA Synthetase) HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2_HP_CoA->HACL1 Substrate Degradation_Products Formyl-CoA + C15 Aldehyde HACL1->Degradation_Products Products PBD_Block Metabolic Block in Peroxisomal Disorders (e.g., Zellweger Syndrome) PBD_Block->HACL1 Pathway Inhibited

Figure 1: Simplified metabolic pathway of this compound.

Clinical Utility and Significance

The measurement of this compound is a key component in the biochemical diagnosis of peroxisomal disorders. Its accumulation, often alongside very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid, provides a strong indication of a defect in peroxisomal metabolism.[8]

  • Diagnostic Specificity : While elevated VLCFAs are a hallmark of peroxisomal disorders, the concurrent elevation of 2-OHFAs can add a layer of specificity, pointing towards a disruption in the alpha-oxidation pathway.

  • Differential Diagnosis : In cases where the clinical presentation is ambiguous, a comprehensive metabolic profile including this compound can help differentiate between various FAO disorders and other inborn errors of metabolism.

  • Monitoring : Although less established, tracking the levels of this compound could potentially serve as a secondary marker for monitoring disease progression or response to therapeutic interventions in the future.

Analytical Methodology: A Validated LC-MS/MS Workflow

The accurate and sensitive quantification of this compound from complex biological matrices requires a robust analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering superior selectivity and sensitivity.[13][14] All analytical methodologies rely on LC-MS for its high sensitivity.[13]

Overview of the Analytical Workflow

The process involves extraction of lipids from the biological sample, separation of the analyte of interest using liquid chromatography, and detection and quantification by a tandem mass spectrometer.

Analytical_Workflow Spike_IS Spike with Internal Standard (e.g., ¹³C-2-HP) Extraction Lipid Extraction (e.g., LLE or SPE) Spike_IS->Extraction Hydrolysis Optional: Saponification (Base Hydrolysis to free esterified 2-HP) Extraction->Hydrolysis Dry_Reconstitute Dry Down & Reconstitute in Mobile Phase Hydrolysis->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI- in MRM mode) LC_Separation->MS_Detection Quantification Quantification (Ratio to Internal Standard) MS_Detection->Quantification End Report Concentration Quantification->End

Sources

Methodological & Application

Application Note: Synthesis and Validation of 2-Hydroxypalmitic Acid (α-Hydroxypalmitate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxypalmitic acid (2-HPA) is a critical 2-hydroxylated fatty acid (2hFA) integral to the structure of eukaryotic sphingolipids. In mammalian systems, its biosynthesis is strictly governed by the enzyme fatty acid 2-hydroxylase (FA2H); deficiencies in this pathway are directly linked to severe neurodegenerative disorders, such as fatty acid hydroxylase-associated neurodegeneration (FAHN)[1]. For researchers and drug development professionals, synthesizing high-purity 2-HPA is essential for developing lipid nanoparticle (LNP) formulations, studying sphingolipidomics, and designing chemotherapeutic sensitizers[1].

This application note details two distinct, field-proven methodologies for synthesizing 2-HPA from palmitic acid: a highly scalable Classic Chemical Synthesis (yielding a racemic mixture) and an advanced Biocatalytic Synthesis (yielding the enantiopure (S)-isomer).

Mechanistic Causality & Strategic Approaches

The fundamental chemical challenge in synthesizing 2-HPA lies in the inert nature of the α-carbon of free aliphatic carboxylic acids, which are not sufficiently nucleophilic to undergo direct hydroxylation.

  • Pathway A (Chemical Synthesis): This route overcomes the inertness of the α-carbon via the Hell-Volhard-Zelinsky (HVZ) reaction. By introducing a catalytic amount of phosphorus tribromide (PBr₃), the carboxylic acid is transiently converted into an acyl bromide. Unlike the free acid, the acyl bromide readily tautomerizes into an enol, which acts as a nucleophile to attack molecular bromine (Br₂), selectively yielding 2-bromopalmitic acid[2]. The subsequent step utilizes harsh alkaline hydrolysis. Because the hydrophobic 14-carbon tail of palmitic acid induces micelle formation that sterically shields the α-carbon, the Sₙ2 displacement of the bromide ion requires extended reflux in a strong aqueous base (KOH)[3].

  • Pathway B (Biocatalytic Synthesis): This route utilizes Cytochrome P450SPα (CYP152B1) derived from Sphingomonas paucimobilis. Unlike standard P450 enzymes that require complex NAD(P)H reductase partner systems, CYP152B1 operates via a unique peroxygenase shunt. It utilizes hydrogen peroxide (H₂O₂) as the sole electron and oxygen donor to generate a high-valent iron-oxo species (Compound I), which abstracts the pro-S hydrogen from the α-carbon to yield strictly enantiopure (S)-2-hydroxypalmitic acid[4].

Visual Workflow

G cluster_0 Pathway A: Chemical Synthesis (Racemic) cluster_1 Pathway B: Biocatalytic Synthesis (Enantiopure) PA Palmitic Acid (C16:0) HVZ 1. Hell-Volhard-Zelinsky (Br₂, PBr₃, 70°C) PA->HVZ α-Bromination Enzyme 1. Cytochrome P450SPα (CYP152B1) + H₂O₂ PA->Enzyme α-Hydroxylation BPA 2-Bromopalmitic Acid HVZ->BPA H₂O Quench Hydrolysis 2. Alkaline Hydrolysis (KOH, H₂O, Reflux) BPA->Hydrolysis SN2 Substitution Acidify 3. Acidification (1M HCl, pH 1) Hydrolysis->Acidify Protonation Racemic (±)-2-Hydroxypalmitic Acid (Racemic) Acidify->Racemic Precipitation Extraction 2. Solvent Extraction (Ethyl Acetate) Enzyme->Extraction Isolation Chiral (S)-2-Hydroxypalmitic Acid (Enantiopure) Extraction->Chiral Purification

Workflow diagram comparing chemical and biocatalytic syntheses of 2-hydroxypalmitic acid.

Step-by-Step Experimental Protocols

Protocol A: Scalable Chemical Synthesis (Racemic 2-HPA)

This protocol is optimized for high-throughput, gram-scale synthesis where stereopurity is not a strict requirement.

Phase 1: Hell-Volhard-Zelinsky (HVZ) α-Bromination

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 50 mmol of palmitic acid. Heat to 70 °C under a nitrogen atmosphere until the acid is completely melted.

  • Catalyst Addition: Slowly add 5 mmol (0.1 eq) of PBr₃ dropwise. Causality: PBr₃ is required to convert a fraction of the palmitic acid into palmitoyl bromide, which is the actual species that undergoes enolization[2].

  • Bromination: Equip the flask with a reflux condenser and an HBr scrubber. Add 60 mmol (1.2 eq) of Br₂ dropwise over 2 hours. Causality: The highly electronegative α-bromo group dramatically reduces the nucleophilicity of the resulting enol, preventing unwanted polybromination[2].

  • Quenching: Stir at 80 °C for 4 hours until HBr evolution ceases. Cool to room temperature and carefully quench with 50 mL of ice-cold water to hydrolyze the acyl bromide intermediate back to the carboxylic acid. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield crude 2-bromopalmitic acid.

Phase 2: Alkaline Hydrolysis (Sₙ2 Substitution)

  • Hydrolysis: Suspend the crude 2-bromopalmitic acid in 200 mL of water containing 140 mmol of KOH (approx. 3-fold molar excess).

  • Reflux: Heat the mixture to a vigorous reflux (100 °C) for 24 hours. Causality: Vigorous thermal energy and excess base are mandatory to overcome the steric hindrance and micellar trapping caused by the C14 aliphatic tail, driving the Sₙ2 displacement of the bromide ion[3].

  • Acidification: Cool the mixture to room temperature. The solution now contains the soluble potassium salt of 2-HPA. Slowly adjust the pH to 1.0 using 1 M HCl. Causality: Protonation neutralizes the carboxylate, causing the highly hydrophobic 2-HPA to immediately precipitate as a white solid[3].

  • Purification: Filter the precipitate, wash with cold water, and triturate in acetonitrile (1:3 ratio) to achieve >99% purity[3].

Protocol B: Enantioselective Biocatalytic Synthesis ((S)-2-HPA)

This protocol is strictly utilized when the enantiopure (S)-isomer is required for precise biological assays or structural biology.

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.4) in a 250 mL reaction flask.

  • Enzyme Addition: Add purified Cytochrome P450SPα (CYP152B1) to a final concentration of 3 μM.

  • Substrate Introduction: Dissolve palmitic acid in ethanol and add it to the buffer to a final concentration of 10 mM (ensure final ethanol concentration does not exceed 5% v/v to prevent enzyme denaturation).

  • Controlled Oxidation: Using a programmable syringe pump, continuously feed H₂O₂ into the reaction mixture at a rate of 1.6 mM/h over 12 hours (target final concentration: 20 mM). Causality: Batch addition of H₂O₂ will cause rapid oxidative bleaching and destruction of the delicate heme iron center. Continuous micro-feeding maintains a low steady-state concentration, preserving the enzyme's peroxygenase activity[4].

  • Isolation: Quench the reaction by acidifying to pH 3 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate. Pool the organic layers, dry over MgSO₄, and evaporate under reduced pressure to yield (S)-2-hydroxypalmitic acid.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two synthetic methodologies to aid researchers in selecting the appropriate workflow:

ParameterPathway A: Chemical Synthesis (HVZ)Pathway B: Biocatalytic Synthesis
Reaction Mechanism Electrophilic Halogenation + Sₙ2 SubstitutionHeme-dependent Peroxygenase Shunt
Stereochemistry Racemic (±)Enantiopure (>94% ee for S-isomer)
Typical Yield 64% – 68% (Post-trituration)>85% (Substrate conversion)
Operating Temperature 70 °C to 100 °C (Reflux)30 °C (Isothermal)
Reaction Time ~30 hours total12 hours
Scalability High (Multi-gram to Kilogram)Low to Moderate (Milligram to Gram)
Primary Limitation Requires handling of toxic Br₂ and HBr gasRequires recombinant enzyme expression

Self-Validating Quality Assurance (QA) Checkpoints

To ensure the trustworthiness of the synthesized product, the protocol must act as a self-validating system. Researchers must utilize the following analytical checkpoints to confirm successful α-hydroxylation:

  • ¹H NMR Spectroscopy (300 MHz, DMSO-d₆):

    • Causality Check: The chemical shift of the α-proton is the definitive proof of successful substitution. In unreacted palmitic acid, the α-CH₂ protons appear as a triplet at ~2.2 ppm.

    • Validation: Upon successful conversion to 2-hydroxypalmitic acid, the single α-proton adjacent to the newly formed chiral center shifts significantly downfield, appearing as a distinct doublet of doublets (dd) at δ 3.88 ppm (J = 7.6, 4.6 Hz)[3].

  • High-Resolution Mass Spectrometry (ESI-HRMS):

    • Validation: Analyze the sample in negative ionization mode. The theoretical calculated mass for C₁₆H₃₁O₃ [M − H]⁻ is m/z 271.2273. A successful synthesis will yield an experimental peak at exactly m/z 271.2272 [3].

  • Gas Chromatography (GC-FID):

    • Validation: Derivatize the product using a silylating agent (e.g., BSTFA) to form the trimethylsilyl (TMS) ether/ester. This lowers the boiling point and prevents thermal degradation of the α-hydroxy group during column transit, ensuring a sharp, quantifiable peak for purity assessment (>99% target)[3].

References

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - MDPI[Link]

  • Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions - ACS Omega[Link]

  • Hell–Volhard–Zelinsky halogenation - Wikipedia[Link]

  • Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s - ResearchGate / Springer[Link]

Sources

Application Note: Targeted LC-MS/MS Quantification of 2-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 2-hydroxyhexadecanoic acid (2-OH-C16:0) in biological matrices.[1] It addresses the specific challenges of isomeric separation (vs. 3-OH and


-OH variants) and ionization efficiency in negative electrospray mode.

Abstract

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 2-hydroxyhexadecanoic acid (2-OH-C16:0). Utilizing negative mode Electrospray Ionization (ESI-), the method leverages a diagnostic


-cleavage fragmentation pathway ([M-H]


[M-H-HCOOH]

) to ensure specificity against structural isomers. The workflow includes optimized lipid extraction, reverse-phase chromatographic separation, and validated MRM parameters.
Introduction & Biological Relevance

2-Hydroxyhexadecanoic acid (also known as


-hydroxypalmitic acid) is a critical intermediate in sphingolipid metabolism and fatty acid 

-oxidation. Elevated levels are often associated with peroxisomal disorders (e.g., Zellweger syndrome) and specific metabolic dysregulations in cancer.

Analytical Challenges:

  • Isomeric Interference: Differentiating the 2-hydroxy isomer from the 3-hydroxy (

    
    -oxidation intermediate) and 16-hydroxy (
    
    
    
    -oxidation product) isomers is critical, as they share the same precursor mass (
    
    
    271.2).
  • Ionization Suppression: Free fatty acids are prone to signal suppression by phospholipids in complex matrices.

  • Fragmentation Specificity: Standard water loss ([M-H-18]

    
    ) is common to all hydroxy isomers; a unique transition is required for definitive identification.
    
Method Development Strategy (The "Why")
3.1 Ionization & Fragmentation Logic
  • Ionization: ESI Negative mode is selected due to the acidic carboxyl group, which readily deprotonates to form [M-H]

    
    .
    
  • Diagnostic Fragmentation: While all hydroxy-C16 isomers exhibit a water loss (

    
     271 
    
    
    
    253), only the 2-hydroxy isomer undergoes a characteristic decarboxylation-like cleavage involving the
    
    
    -hydroxyl group, resulting in the loss of formic acid (46 Da).
    • Target Transition:

      
       271.2 
      
      
      
      225.2 ([M-H-HCOOH]
      
      
      ).
    • Note: 3-hydroxy isomers typically favor cleavage of the C2-C3 bond or simple water loss, making the 225 fragment highly specific for the 2-position.

3.2 Chromatographic Separation

A high-strength silica (HSS) T3 or C18 column is employed. The hydroxyl group makes 2-OH-C16:0 slightly more polar than non-hydroxy palmitic acid but distinct enough from 3-OH-C16:0 to allow baseline separation with an optimized gradient.

Detailed Protocol
4.1 Reagents & Standards
  • Analyte: 2-Hydroxyhexadecanoic acid (CAS: 764-67-0).[2][3]

  • Internal Standard (IS):

    • Preferred: 2-Hydroxyhexadecanoic acid-d3 (if custom synthesis available).

    • Standard Alternative:2-Hydroxy-C14:0 (2-hydroxymyristic acid) or 2-Hydroxy-C18:0 . These behave similarly in extraction and ionization but separate chromatographically.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, and Ammonium Acetate.

4.2 Sample Preparation (Modified Bligh-Dyer)

This extraction ensures recovery of free fatty acids while precipitating proteins.

  • Aliquot: Transfer 50

    
    L of plasma/serum or homogenized tissue (10 mg/mL) to a glass tube.
    
  • Spike IS: Add 10

    
    L of Internal Standard solution (1 
    
    
    
    g/mL in MeOH).
  • Extraction: Add 750

    
    L of Chloroform:Methanol (1:2 v/v) . Vortex vigorously for 30 seconds.
    
  • Phase Break: Add 250

    
    L of Chloroform and 250 
    
    
    
    L of Water. Vortex for 10 seconds.
  • Centrifugation: Spin at 3,000

    
     g for 10 minutes at 4°C.
    
  • Collection: Transfer the lower organic phase (chloroform layer) to a fresh glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100

    
    L of MeOH:Water (80:20) . Vortex and transfer to an autosampler vial.
    
4.3 LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1

    
     100 mm, 1.8 
    
    
    
    m) or Phenomenex Kinetex C18.
  • Column Temp: 45°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 6.5).

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10 v/v).

    • Why IPA? Improves solubility and peak shape for long-chain lipids.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
1.0 40 Start Gradient
8.0 95 Elution of Target
10.0 95 Column Wash
10.1 40 Re-equilibration

| 12.0 | 40 | End Run |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Negative Mode.[4][5][6]

  • Spray Voltage: -3500 V to -4500 V.

  • Source Temp: 350°C - 500°C (Compound dependent, usually higher for FAs).

  • Curtain Gas: 30 psi.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Purpose
2-OH-C16:0 271.2 225.2 50-25Quantifier (Loss of HCOOH)
2-OH-C16:0271.2253.250-20Qualifier (Loss of H

O)
2-OH-C14:0 (IS)243.2197.250-25IS Quantifier

Note: Collision Energy (CE) values are estimates for a Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495). Optimize by ramping CE +/- 5 eV.

Data Visualization
5.1 Experimental Workflow

G Sample Biological Sample (50 µL) IS_Add Add Internal Std (2-OH-C14:0) Sample->IS_Add Extract LLE Extraction (CHCl3/MeOH) IS_Add->Extract Dry N2 Dry Down & Reconstitute Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI Negative) LC->MS Data Quantification (m/z 271 -> 225) MS->Data

Caption: Step-by-step workflow for the extraction and targeted LC-MS/MS analysis of 2-hydroxyhexadecanoic acid.

5.2 Fragmentation Mechanism (Diagnostic)

Fragmentation cluster_0 Non-Specific Pathway cluster_1 Diagnostic Pathway (Alpha-Cleavage) Precursor Precursor Ion [M-H]- m/z 271.2 WaterLoss [M-H-H2O]- m/z 253.2 Precursor->WaterLoss - H2O (18 Da) FormicLoss [M-H-HCOOH]- m/z 225.2 (Specific to 2-OH) Precursor->FormicLoss - HCOOH (46 Da) Alpha-Cleavage

Caption: Fragmentation pathways. The loss of formic acid (46 Da) is diagnostic for 2-hydroxy fatty acids.

Validation & Quality Assurance
  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Expect

    
    .
    
  • Recovery: Spike plasma samples before and after extraction. Typical recovery for hydroxy FAs using Chloroform/MeOH is 85-95%.

  • Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, consider using a stable isotope-labeled standard (2-OH-C16:0-d3) or diluting the sample.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization in negative mode.Ensure Mobile Phase A has Ammonium Acetate (5mM). Check pH (neutral/basic helps ionization).
Peak Tailing Interaction with column silanols.Use a high-quality end-capped C18 column (e.g., HSS T3). Increase column temp to 50°C.
Interfering Peaks Isomers (3-OH) co-eluting.Flatten the gradient slope between 40-70% B. Verify transition ratio (225/253).
Carryover Hydrophobic sticking.Use a strong needle wash: ACN:IPA:Acetone (1:1:1) + 0.1% Formic Acid.
References
  • Li, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry. Link

  • Hsu, F.F., & Turk, J. (2009). Electrospray ionization/tandem quadrupole mass spectrometric studies on anodic fragmentation of long-chain fatty acids. Journal of the American Society for Mass Spectrometry. Link

  • Abcam. (n.d.). 2-Hydroxyhexadecanoic acid Product Datasheet. Link

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Link

  • BenchChem. (2025). Mass Spectrometry Analysis of Long-Chain Fatty Acid Esters. Link

Sources

Application Note: Quantification of Fatty Acid 2-Hydroxylase (FA2H) Activity via 2-Hydroxypalmitate Generation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Principle

Fatty Acid 2-Hydroxylase (FA2H) is a critical NAD(P)H-dependent monooxygenase responsible for the formation of 2-hydroxy fatty acids (2-OH FAs).[1][2][3][4][5][6] These lipids are essential components of myelin galactosylceramides and skin ceramides. Dysregulation of FA2H is linked to leukodystrophies (SPG35/FAHN) and tumorigenesis.[6]

This guide details a high-specificity protocol for measuring FA2H activity. While the prompt alludes to "2-hydroxypalmitate substrate," it is scientifically critical to clarify the directionality: Palmitic acid (Palmitate) is the enzymatic substrate, and This compound is the product.

Consequently, this protocol uses This compound as the analytical standard to calibrate and quantify the enzymatic conversion rate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Pathway

FA2H catalyzes the stereospecific introduction of a hydroxyl group at the alpha (C2) position of a free fatty acid.[1][2]

FA2H_Pathway Palmitate Palmitate (Substrate) FA2H FA2H Enzyme (ER Membrane) Palmitate->FA2H Binding NADPH NADPH + O2 NADPH->FA2H Cofactors Product This compound (Product) FA2H->Product Hydroxylation Ceramide 2-OH-Ceramide (Myelin/Skin) Product->Ceramide Downstream Acylation

Figure 1: The FA2H enzymatic pathway converting Palmitate to this compound, a precursor for complex sphingolipids.[2][4]

Materials & Reagents

Critical Substrates & Standards
  • Enzymatic Substrate: Palmitic Acid (C16:0), >99% purity.

    • Note: Must be complexed with fatty acid-free BSA (molar ratio 6:1) to ensure solubility and physiological presentation.

  • Analytical Standard: 2-Hydroxyhexadecanoic acid (this compound).

  • Internal Standard (IS): 2-Hydroxyhexadecanoic acid-d3 (d3-2-OH-C16:0) or 2-Hydroxytetradecanoic acid (if deuterated version is unavailable).[5]

Buffer Components[7][8][9]
  • Assay Buffer: 50 mM HEPES-KOH, pH 7.4.

  • Cofactors: 1 mM NADPH (freshly prepared), 2 mM MgCl₂, 50 µM Cytochrome b5 (if using purified FA2H; often endogenous in microsomes).

  • Enzyme Source: Human liver microsomes (HLM) or FA2H-overexpressing HEK293 lysates.

Experimental Protocol

Phase A: Substrate Preparation (The BSA Complex)

Rationale: Free fatty acids precipitate in aqueous buffers. BSA complexing is mandatory for reproducible kinetics.

  • Dissolve Palmitic Acid in ethanol to 50 mM.

  • Dissolve fatty acid-free BSA in 150 mM NaCl to 10% (w/v).

  • Add Palmitic Acid dropwise to warm (37°C) BSA solution while vortexing to achieve a final 5 mM stock.

  • Filter sterilize (0.22 µm).

Phase B: Enzymatic Reaction Workflow

This workflow ensures zero-order kinetics (linear with time and protein).

Workflow Step1 1. Pre-Incubation (5 min, 37°C) Enzyme + Buffer + BSA-Palmitate Step2 2. Initiation Add NADPH (1 mM) Step1->Step2 Step3 3. Reaction (Incubate 20 min, 37°C) Step2->Step3 Step4 4. Quenching Add Acetonitrile/HCl + Internal Standard Step3->Step4 Step5 5. Extraction Liquid-Liquid Extraction (Hexane) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify 2-OH-Palmitate Step5->Step6

Figure 2: Step-by-step workflow for the FA2H activity assay.

Detailed Steps:

  • Setup: In glass tubes, combine:

    • 20 µg Microsomal Protein

    • 100 µM Palmitate-BSA (final conc)

    • Buffer to 100 µL total volume.

  • Initiation: Add 10 µL of 10 mM NADPH.

  • Incubation: Shake at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 400 µL Acetonitrile containing 0.1% Formic Acid and 100 nM Internal Standard.

  • Extraction: Add 1 mL Hexane. Vortex vigorously for 30s. Centrifuge (3000 x g, 5 min). Collect the upper organic phase.

  • Reconstitution: Evaporate hexane under nitrogen. Reconstitute in 100 µL Methanol/Water (80:20).

Analytical Method (LC-MS/MS)[4][7][10][11][12]

To distinguish this compound from 3-hydroxy isomers (beta-oxidation intermediates), chromatographic resolution is vital.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0). Alkaline pH enhances negative ion sensitivity for hydroxy fatty acids.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Ionization: Electrospray Ionization (ESI) - Negative Mode.[7][8]

MRM Transitions (Quantification Table)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
2-OH-Palmitate 271.2253.2-22Target Product
Palmitate 255.2255.2-10Substrate Monitor
IS (d3-2-OH-C16) 274.2256.2-22Internal Standard

Note: The transition 271.2 -> 253.2 corresponds to the loss of water [M-H-H₂O]⁻, a characteristic fragmentation for hydroxy fatty acids.

Data Analysis & Validation

Calculation of Specific Activity

Activity is calculated based on the ratio of the product peak area to the internal standard peak area, fitted to the calibration curve.



Self-Validating Controls

To ensure "Trustworthiness" (E-E-A-T), every run must include:

  • Boiled Enzyme Control: Heat microsomes to 95°C for 5 min before addition. Confirms signal is enzymatic.[2][4]

  • Minus-NADPH Control: Confirms the reaction is oxidative and cofactor-dependent.

  • Regio-Isomer Check: Inject authentic 3-hydroxypalmitate to ensure it separates chromatographically from the 2-hydroxy product (2-OH elutes after 3-OH on C18).

References

  • Alderson, N. L., et al. (2004). "The Human FA2H Gene Encodes a Fatty Acid 2-Hydroxylase."[3] Journal of Biological Chemistry.

  • Hama, H. (2010). "Fatty acid 2-Hydroxylation in Mammalian Sphingolipid Biology." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Lipid MAPS Consortium. "Standard Operating Procedures for Lipid Extraction and Analysis." Lipid MAPS.

  • Maldonado, E. N., et al. (2008). "FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin." Journal of Lipid Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 2-Hydroxypalmitate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 2-hydroxypalmitate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to the enantioselective analysis of this and similar 2-hydroxy fatty acids using High-Performance Liquid Chromatography (HPLC).

As Senior Application Scientists, we understand that chiral separations can be complex and challenging. The key to success lies in a systematic approach to method development and a thorough understanding of the factors influencing selectivity and resolution. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to solve problems effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when developing a chiral separation method for this compound.

Q1: Is derivatization necessary to separate this compound enantiomers?

A: While direct separation is sometimes possible, derivatization is highly recommended and often essential for robust and reproducible separation of 2-hydroxy fatty acids.[1] The native molecule may lack the necessary interaction points for effective chiral recognition on many common stationary phases. Derivatization serves two primary purposes:

  • Enhancing Chiral Recognition: By introducing a chemical group (e.g., a dinitrophenyl urethane) near the chiral center, you can amplify the stereochemical differences between the enantiomers, leading to stronger and more selective interactions with the chiral stationary phase (CSP).[1][2]

  • Improving Detection: Many derivatizing agents are chromophoric or fluorophoric, which significantly enhances detection sensitivity, especially at low concentrations.[3][4]

Q2: Which type of chiral stationary phase (CSP) is best for this compound?

A: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the most widely successful and recommended starting point for separating derivatized 2-hydroxy fatty acids.[5][6][7] These phases offer a broad range of selectivities based on their complex three-dimensional structures, which allow for multiple interaction mechanisms like hydrogen bonding, dipole-dipole, and steric interactions.[2] For acidic compounds like 2-hydroxycarboxylic acids, cinchona alkaloid-derived phases have also shown success.[8] A screening approach using a few different polysaccharide-based columns is often the most efficient strategy.[6][9]

Q3: My peaks are broad and tailing. What is the likely cause?

A: Peak tailing in chiral HPLC can stem from several sources. For an acidic analyte like this compound, a common cause is secondary ionic interactions with the stationary phase. This can often be resolved by adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v), to the mobile phase.[10][11] Other potential causes include column contamination, operating at a pH too close to the analyte's pKa, or sample overload.[10][12]

Q4: Can I use a gradient elution for this separation?

A: It is generally recommended to start method development in an isocratic mode for chiral separations.[13] The reason is that the separation of enantiomers relies on very subtle differences in their interaction with the CSP. Changes in mobile phase composition during a gradient can alter the chiral recognition mechanism, potentially leading to a loss of resolution. Once a suitable isocratic method is established, a gradient can be explored if necessary, for example, to clean the column after each injection.[14]

Troubleshooting Guides

This section provides in-depth, step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

You inject your derivatized this compound sample, but the chromatogram shows a single peak or two poorly resolved peaks.

Root Cause Analysis & Solution Workflow

Poor resolution is the most common challenge in chiral method development.[10] The cause is insufficient difference in the interaction energy between the two enantiomers and the CSP. A systematic approach is required to enhance this differentiation.

Diagram: Troubleshooting Workflow for Poor Resolution

Sources

Technical Support Center: 2-Hydroxypalmitate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Signal-to-Noise Paradox

You are likely reading this because you are attempting to quantify 2-hydroxypalmitate (2-HP) using LC-MS/MS in negative electrospray ionization (ESI-) mode, and you are hitting a wall. The wall consists of high chemical background, poor signal stability, and an inability to distinguish your analyte from isobaric interferences.

The Reality: 2-HP is a low-abundance alpha-hydroxy fatty acid (FA). In standard ESI(-), it competes for ionization with highly abundant free fatty acids (FFAs) and ubiquitous environmental contaminants (soaps, plasticizers). The carboxylate moiety (


, m/z ~271.2) is not unique enough to filter out this noise.

This guide moves beyond basic "cleaning" protocols. We will implement a Charge-Reversal Strategy using derivatization to shift your analyte into Positive Mode (ESI+), fundamentally bypassing the background noise floor.

Module 1: The "Ghost" Peaks (Pre-Analytical Control)

Q: Why do I see 2-HP signals in my solvent blanks?

A: You are likely detecting "carryover" or "leaching," but not from where you think. 2-HP and its isomers are sticky.

The Mechanism: Fatty acids adhere to PTFE (Teflon) and polypropylene. If you are using standard plastic microcentrifuge tubes or PTFE-lined caps, you are introducing background noise. Furthermore, standard laboratory detergents often contain fatty acid residues that persist on glassware.

The Protocol: The "Zero-Background" Prep

  • Glass Only: Switch all sample preparation to silanized glass vials . Avoid plastic pipette tips for the final transfer step; use glass syringes if possible.

  • Muffle Furnace: Bake all non-volumetric glassware at 450°C for 4 hours to oxidize all organic residues.

  • Solvent Grade: Use only LC-MS grade Isopropanol (IPA) and Methanol. Lower grades of IPA are notorious for containing fatty acid contaminants.

Module 2: The Core Solution (Derivatization)

Q: ESI(-) sensitivity is too low. How do I boost the signal?

A: Stop fighting the physics of negative mode. Use AMPP Derivatization .

The Science: N-(4-aminomethylphenyl)pyridinium (AMPP) reacts with the carboxylic acid group of 2-HP to form an amide bond. This introduces a permanent positive charge (the pyridinium ring).[1]

  • Benefit 1: You switch to ESI(+), where fatty acid background noise is negligible.

  • Benefit 2: Sensitivity increases by 10,000–60,000 fold [1].[1]

  • Benefit 3: The fragmentation pattern becomes highly specific, allowing differentiation of 2-HP from 3-HP.

Protocol: AMPP Derivatization Workflow
StepActionCritical Note
1. Dry Down Evaporate lipid extract to complete dryness under

.
Moisture kills the reaction.
2. Reagent A Add 10

L of 20 mM AMPP in Acetonitrile.
Prepare fresh daily.
3. Reagent B Add 10

L of 20 mM EDC (Coupling Agent) in Acetonitrile.
Activates the carboxyl group.
4. Incubate Seal and incubate at 60°C for 30 minutes.Ensure cap is PTFE-free or lined with aluminum foil.
5. Quench Add 100

L of Water/Acetonitrile (50:50).
Stops the reaction.
6. Analyze Inject 5

L into LC-MS/MS (ESI+).
Monitor m/z transitions specific to AMPP-2-HP.
Visualization: Derivatization Logic

AMPP_Workflow Sample Lipid Extract (2-HP) Reagents Add AMPP + EDC (Coupling Agents) Sample->Reagents Dry Down Reaction Incubation 60°C, 30 min Reagents->Reaction Amide Bond Formation Product AMPP-2-HP (Permanently Charged) Reaction->Product + Charge Tag MS_Detection ESI(+) MS/MS High Sensitivity Product->MS_Detection Inject

Caption: Workflow converting neutral 2-HP into a high-response cationic derivative.

Module 3: Chromatography & Isomer Separation

Q: How do I distinguish this compound from 3-hydroxypalmitate?

A: These are isomers with identical masses. You must separate them chromatographically or via unique MS/MS fragments.

Chromatographic Strategy: Standard C18 columns often fail to resolve positional isomers of hydroxy-fatty acids.

  • Recommended Column: C18 with high carbon load (e.g., Acquity BEH C18) or a specialized PFP (Pentafluorophenyl) column.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Acetonitrile/Isopropanol (90:[2]10) + 0.1% Formic Acid.[2][3]

    • Note: The acidic pH is crucial for the AMPP derivative stability and peak shape.

MS/MS Differentiation (Self-Validating System): When derivatized with AMPP, the fragmentation patterns differ based on the hydroxyl position.

  • 2-HP Derivative: Yields specific "diagnostic ions" due to the proximity of the -OH group to the amide bond, often showing a neutral loss of water or specific cleavage at the alpha-carbon.

  • 3-HP Derivative: Will elute slightly later on a C18 column and show a distinct fragmentation ratio.

Troubleshooting Logic Tree

Troubleshooting Start Problem: High Noise / Low Signal CheckMode Are you using ESI(-)? Start->CheckMode IsomerIssue Problem: Co-eluting Peaks Start->IsomerIssue SwitchMode Switch to AMPP Derivatization (ESI+) CheckMode->SwitchMode Yes (Stop it) CheckSolvent Check Solvents CheckMode->CheckSolvent No (Already ESI+) OptimizeLC Change to PFP Column or Slower Gradient IsomerIssue->OptimizeLC

Caption: Decision matrix for resolving noise and separation issues in 2-HP analysis.

Module 4: Data Interpretation & Validation

Q: My retention times are drifting. Why?

A: This is often due to "Matrix Effect" or pH instability.

  • Internal Standards (ISTD): You must use a stable isotope-labeled internal standard. Do not use an external calibration curve alone.

    • Recommended:

      
      -2-hydroxypalmitate or 
      
      
      
      -labeled analog.
    • Protocol: Spike the ISTD before extraction and derivatize it alongside your sample. This corrects for both extraction efficiency and derivatization yield.

Summary of Key Parameters:

ParameterStandard ESI(-) MethodAMPP Derivatization Method (Recommended)
Ionization Negative ModePositive Mode
Precursor Ion

(271.2)

(~423.3)
Background Noise High (Solvents, Plastic)Low (Specific Mass Tag)
Sensitivity ng/mL rangepg/mL range
Isomer Specificity Poor (RT only)High (RT + Unique Fragments)

References

  • Li, X., Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples by derivatization with N-(4-aminomethylphenyl)pyridinium." Analytica Chimica Acta.

  • Bollinger, J. G., et al. (2010). "Improved sensitivity for the analysis of fatty acids by LC-MS/MS using AMPP derivatization." Journal of Lipid Research.

  • Narayanaswamy, P., et al. (2014). "Lipidomic analysis of 2-hydroxy fatty acids." Methods in Enzymology.

  • Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews.

Sources

Technical Support Center: Solvent Selection & Extraction of 2-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the extraction and quantification of alpha-hydroxy fatty acids (hFAs). 2-hydroxyhexadecanoic acid (2-OH-PA) presents unique physicochemical hurdles due to its polar alpha-hydroxyl group and its tendency to exist esterified within complex sphingolipids.

This guide is designed to move beyond standard protocols by explaining the physicochemical causality behind solvent selection, ensuring your lipidomic workflows are robust, reproducible, and self-validating.

Part 1: Extraction Workflow & Solvent Architecture

The extraction of 2-OH-PA requires a strategic approach depending on whether you are targeting the free fatty acid pool or the total (free + bound) pool. The workflow below outlines the critical decision matrix for solvent selection and downstream processing.

G A Biological Sample (Plasma/Tissue) B Homogenization & Spike ISTD (e.g., 2-OH-PA-d3) A->B C Solvent Extraction (MTBE/MeOH or Folch) B->C D Phase Separation (Centrifugation) C->D E Upper Organic Phase (MTBE: Lipid-Rich) D->E MTBE Method F Lower Organic Phase (Chloroform: Lipid-Rich) D->F Folch Method G Base Hydrolysis / Saponification (0.5 M NaOH, 37°C) E->G Total 2-OH-PA I LC-MS/MS or GC-MS Analysis E->I Free 2-OH-PA F->G H Acidification & Re-extraction (Hexane/Ethyl Acetate) G->H H->I

Fig 1. Extraction and isolation workflow for 2-hydroxyhexadecanoic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting poor recovery of 2-hydroxyhexadecanoic acid when using standard hexane extractions? A1: 2-hydroxyhexadecanoic acid contains a polar alpha-hydroxyl group, which significantly alters its partition coefficient compared to non-hydroxylated palmitic acid. This 2-hydroxyl group acts as a strong hydrogen bond donor and acceptor, stabilizing interactions with the tissue matrix and water molecules[1]. Pure non-polar solvents like hexane fail to disrupt these hydrogen bonds. Causality & Solution: You must use a biphasic system with a polar modifier, such as the MTBE/Methanol (5:1) system or the Folch method (Chloroform/Methanol 2:1), which is historically considered the gold standard for comprehensive lipid extraction[2]. The methanol disrupts the hydrogen bonding, allowing the lipophilic tail to partition efficiently into the organic phase.

Q2: During Folch extraction, my 2-OH-PA partitions inconsistently between the aqueous and organic layers. How do I fix this? A2: This is a pH-dependent partitioning issue. At physiological pH, the carboxylic acid group of 2-OH-PA (pKa ~4.8) is ionized, making it partially water-soluble. Causality & Solution: If the aqueous phase is not acidified, the ionized carboxylate will partition into the upper methanol/water layer. To fix this, acidify the aqueous phase to pH 3-4 using 0.1 N HCl or formic acid prior to phase separation. This protonates the carboxylate, driving the neutral, lipophilic 2-OH-PA entirely into the lower chloroform layer.

Q3: I need to quantify total 2-OH-PA, but my LC-MS/MS signal is extremely low. What am I missing? A3: 2-OH-PA predominantly exists esterified within complex sphingolipids (like alpha-hydroxy ceramides) or as short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs), rather than as a free fatty acid. There is no specific extraction method to obtain only 2-hydroxylated sphingolipids directly from the matrix[1]. Causality & Solution: Standard lipid extraction only isolates the intact complex lipids. To quantify total 2-OH-PA, you must perform a post-extraction base hydrolysis (saponification) using 0.5 M NaOH or KOH at 37°C–50°C to cleave the ester/amide bonds[3]. This must be followed by acidification and re-extraction with a solvent like hexane or ethyl acetate to isolate the liberated free fatty acids[3].

Q4: MTBE vs. Folch: Which is better for high-throughput lipidomics involving 2-OH-PA? A4: The MTBE/Methanol method is vastly superior for high-throughput workflows and has been shown to be highly efficient for extracting ceramides, which are a major reservoir for 2-OH-PA[4]. Causality & Solution: In the MTBE method, the lipid-rich organic layer forms the upper phase, whereas in the Folch method, the chloroform layer is at the bottom. Pipetting the upper layer avoids disturbing the precipitated protein disc at the interface, making it easily automatable and less prone to contamination.

Q5: Do I need to derivatize 2-OH-PA before GC-MS analysis? A5: Yes. While LC-MS/MS can analyze 2-OH-PA in its native carboxylate anion form [M - H]-[3], GC-MS requires derivatization to improve volatility and thermal stability. Causality & Solution: Both the carboxylic acid and the alpha-hydroxyl group must be derivatized. A common approach is a two-step derivatization: first, esterification of the carboxyl group using methanolic BF3 or HCl to form a methyl ester; second, silylation of the alpha-hydroxyl group to form a trimethylsilyl (TMS) ether[5]. Failing to derivatize the hydroxyl group will lead to peak tailing and thermal degradation in the GC inlet.

Part 3: Step-by-Step Methodologies

Protocol 1: MTBE/Methanol Extraction (For Free & Bound Intact Lipids)

Mechanism: Methanol precipitates proteins and disrupts hydrogen bonds; MTBE acts as the non-polar lipid sink; water induces phase separation.

  • Sample Prep: Transfer 50 µL of plasma or 10 mg of homogenized tissue to a glass vial.

  • Internal Standard: Spike with 10 µL of deuterated internal standard (e.g., 2-OH-PA-d3).

    • Validation Checkpoint: The ISTD must be added before any solvent to accurately correct for matrix effects and extraction losses.

  • Solvent Addition: Add 225 µL of ice-cold Methanol and vortex for 10 seconds.

  • Organic Extraction: Add 750 µL of Methyl tert-butyl ether (MTBE). Incubate on a shaker at room temperature for 1 hour.

  • Phase Separation: Add 188 µL of MS-grade water. Vortex vigorously for 20 seconds.

    • Causality: Water increases the polarity of the methanol phase, forcing the lipophilic MTBE out of solution to form a distinct upper layer.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection & Validation: Carefully transfer the upper organic layer (MTBE) to a clean vial.

    • Self-Validation Checkpoint: The MTBE layer must be completely clear. A cloudy upper layer indicates incomplete phase separation; if observed, add 50 µL of water, vortex, and re-centrifuge.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

Protocol 2: Saponification & Re-extraction (For Total 2-OH-PA Recovery)

Mechanism: Base hydrolysis cleaves ester/amide bonds in complex lipids, releasing free 2-OH-PA for absolute quantification.

  • Reconstitution: Dissolve the dried lipid extract from Protocol 1 in 500 µL of 0.5 M methanolic KOH[3].

  • Hydrolysis: Incubate at 50°C for 2 hours.

    • Causality: Heat accelerates the nucleophilic acyl substitution required to break stable amide bonds in ceramides.

  • Acidification: Cool to room temperature. Add 100 µL of 6 M HCl.

    • Self-Validation Checkpoint: Verify the pH is < 3 using pH paper. If the pH is too high, the 2-OH-PA will remain ionized and water-soluble, ruining the re-extraction.

  • Re-extraction: Add 1 mL of Hexane:Ethyl Acetate (4:1, v/v). Vortex vigorously for 1 minute.

    • Causality: The ethyl acetate provides slight polarity to solvate the alpha-hydroxyl group, while hexane drives the phase separation[5].

  • Separation: Centrifuge at 3,000 x g for 5 minutes. Collect the clear upper organic layer.

  • Final Prep: Dry under nitrogen and reconstitute in the appropriate mobile phase for LC-MS/MS analysis.

Part 4: Quantitative Solvent Comparison

The following table summarizes the performance of various solvent architectures specifically for the extraction of 2-hydroxy fatty acids and their parent complex lipids.

Solvent SystemPhase Location (Lipids)Extraction Efficiency (Free 2-OH-PA)Extraction Efficiency (Ceramide-bound)Toxicity / SafetyAutomation Suitability
Folch (CHCl3/MeOH/H2O) BottomHighHighHigh (Carcinogenic)Low (Must pierce aqueous layer)
Bligh & Dyer (CHCl3/MeOH/H2O) BottomHighModerateHigh (Carcinogenic)Low
MTBE / Methanol / Water TopHighVery HighLowHigh (Easy top-layer collection)
BUME (Butanol/Methanol) TopModerateHighModerateModerate
Hexane / Isopropanol TopLow (without acid)LowLowModerate

References

  • Lipidomic Profiling of Rice Bran after Green Solid–Liquid Extractions for the Development of Circular Economy Approaches Source: PMC / nih.gov URL:[Link]

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases Source: MDPI URL:[Link]

  • 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy Source: Frontiers URL:[Link]

  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids Source: RSC URL:[Link]

  • The strategic role of lipidomics in biomarker identification and diagnosis of gynecological diseases Source: Frontiers URL:[Link]

  • Fatty Acids | Tandem Mass Spectrometry of Lipids Source: RSC URL:[Link]

Sources

stability of 2-hydroxypalmitate in freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxypalmitate (2-HP) Stability & Handling

Topic: Stability of this compound in Freeze-Thaw Cycles Audience: Researchers, Formulation Scientists, and Drug Development Professionals Version: 2.0 (Current as of 2025)

Core Directive: The Stability Paradox

As a Senior Application Scientist, I often see researchers conflate chemical stability (degradation) with physical stability (precipitation).

For this compound (2-HP), the primary risk during freeze-thaw cycles is physical .

  • Chemical Status: 2-HP is a saturated fatty acid derivative (

    
    ).[1][2][3][4] Unlike unsaturated lipids (e.g., arachidonic acid), it lacks double bonds, making it highly resistant to oxidative degradation.
    
  • Physical Status: It is highly hydrophobic. In aqueous buffers (even with BSA), freeze-thaw cycles drive thermodynamic crystallization. Upon thawing, 2-HP tends to form micro-crystals or aggregates that are invisible to the naked eye but catastrophic for cellular assays (causing inconsistent dosing).

The Golden Rule: Never refreeze aqueous working solutions of 2-HP. Treat them as single-use. Organic stock solutions (DMSO/Ethanol) may be cycled, but with strict protocols.

Troubleshooting & FAQs

Q1: I thawed my 2-HP stock solution (in DMSO), and it looks cloudy. Has it degraded?

Diagnosis: Likely Physical Precipitation , not chemical degradation. Mechanism: DMSO has a high freezing point (18.5°C). As it freezes, the solubility of dissolved lipids drops drastically, forcing 2-HP out of solution. Upon thawing, the 2-HP may remain as a crystalline precipitate because the energy barrier to re-dissolve is high. Corrective Protocol (Self-Validating):

  • Warm: Place the vial in a 37°C water bath for 5–10 minutes.

  • Sonicate: Sonicate in a bath sonicator for 2 minutes.

  • Validate: Hold the vial up to a light source. The solution must be completely clear and refractive. If any turbidity remains, repeat.

  • Prevention: Store stocks in aliquots to minimize this stress.

Q2: Can I store 2-HP diluted in culture media (aqueous) at -20°C for later use?

Verdict: ABSOLUTELY NOT. Reasoning:

  • Solubility Limit: 2-HP solubility in PBS/Media is extremely low (<10 µM without carriers). Even with BSA conjugation, the equilibrium is precarious.

  • The "Salting Out" Effect: During freezing, pure water crystallizes first, concentrating salts and lipids in the remaining liquid phase. This hyper-concentration forces 2-HP to aggregate irreversibly.

  • Outcome: When you thaw, you will have a lower effective concentration than calculated, leading to false negatives in your assay.

  • Standard: Prepare aqueous dilutions fresh on the day of the experiment. Cayman Chemical explicitly advises against storing aqueous solutions for more than 24 hours [1].

Q3: How many freeze-thaw cycles can my anhydrous stock (Ethanol/DMSO) endure?

Limit: Maximum 3 cycles recommended. Risk Factor: While chemically stable, repeated opening of the vial introduces atmospheric moisture. Water acts as an anti-solvent in DMSO/Ethanol, gradually lowering the solubility cap of 2-HP and promoting estolide formation (intermolecular esterification between the


-hydroxyl group and the carboxyl group of adjacent molecules).
Mitigation:  Purge the headspace with inert gas (Argon or Nitrogen) before re-sealing to exclude moisture and oxygen [1].

Experimental Protocols

Protocol A: Preparation of Robust Stock Solutions

Objective: Create a stock stable for long-term storage (-20°C).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.

    • Note: DMSO allows higher solubility (~20 mg/mL) compared to Ethanol (~2.5 mg/mL) [1].[5]

  • Dissolution:

    • Weigh 2-HP powder.

    • Add solvent.[5][6]

    • Critical Step: Sonicate at 40°C for 5 minutes. Visual clarity is mandatory.

  • Aliquot: Dispense into amber glass vials (avoid plastics that leach plasticizers).

    • Volume: Single-use volumes (e.g., 50 µL).

  • Storage: Purge with Nitrogen gas, seal, and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (BSA-Complexed)

Objective: Solubilize 2-HP for cell culture without precipitation.

  • Prepare Vehicle: Make a 10% fatty-acid-free BSA solution in PBS at 37°C.

  • Thaw Stock: Thaw DMSO stock of 2-HP (ensure it is clear; see Q1).

  • Conjugation (1:2 Method):

    • Slowly inject the DMSO stock into the warm BSA solution while vortexing.

    • Ratio: Final DMSO concentration should be <0.1% (v/v) to avoid cytotoxicity.

  • Incubation: Incubate at 37°C for 15 minutes to allow albumin binding.

  • Use: Use immediately. Do not freeze.

Data Summary: Stability Matrix

ConditionSolvent SystemTempStabilityRisk Factor
Solid Powder N/A-20°C> 2 YearsLow.[5] Hygroscopic.
Stock Solution Anhydrous DMSO-20°C6-12 MonthsMoisture absorption causes precipitation.
Stock Solution Ethanol-20°C3-6 MonthsSolvent evaporation.
Working Sol. Aqueous (PBS/Media)4°C< 24 HoursPrecipitation / Adsorption to plastics.
Working Sol. Aqueous (PBS/Media)-20°CUnstable Irreversible aggregation upon thaw.

Visual Workflow (Decision Tree)

The following diagram illustrates the critical decision points for handling 2-HP to ensure experimental reproducibility.

G Start Start: 2-HP Solid Powder Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (20 mg/mL) Solvent->DMSO Preferred Ethanol Ethanol (2.5 mg/mL) Solvent->Ethanol StockCheck Visual Check: Is it Clear? DMSO->StockCheck Ethanol->StockCheck Sonicate Warm (37°C) & Sonicate StockCheck->Sonicate Cloudy Storage Aliquot & Store (-20°C, Inert Gas) StockCheck->Storage Clear Dilution Dilute into Aqueous Buffer (Use BSA Carrier) StockCheck->Dilution Clear Sonicate->StockCheck ExpDay Experiment Day: Thaw Aliquot Storage->ExpDay Thaw ExpDay->StockCheck FreezeCheck Can I freeze the remaining aqueous mix? Dilution->FreezeCheck Discard NO: Discard (Irreversible Precipitation) FreezeCheck->Discard Yes Use Use Immediately (<24 Hours) FreezeCheck->Use No

Caption: Workflow for 2-HP solubilization and storage. Note the critical "No Freeze" checkpoint for aqueous solutions.

References

  • PubChem. (2024). 2-Hydroxyhexadecanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 2-Hydroxypalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrum Fragmentation Pattern of 2-Hydroxypalmitate Content Type: Publish Comparison Guide

Executive Summary

This compound (2-hydroxyhexadecanoic acid) is a critical alpha-hydroxy fatty acid (


-HFA) involved in sphingolipid metabolism and fatty acid oxidation disorders. Its precise identification is challenging due to the existence of positional isomers (e.g., 3-hydroxypalmitate) and the need for specific derivatization to enhance volatility and ionization. This guide provides a comparative technical analysis of the mass spectral fragmentation patterns of this compound using GC-MS (EI) and LC-MS/MS (ESI), offering researchers a definitive protocol for structural validation.
Mechanistic Fragmentation Analysis

The presence of the hydroxyl group at the


-carbon (C2) fundamentally alters the fragmentation physics compared to non-substituted palmitate. Understanding these mechanisms is essential for distinguishing this compound from its 

-hydroxy (3-OH) isomer.
A. GC-MS: Electron Ionization (EI) of TMS-Methyl Ester Derivatives

For GC-MS analysis, this compound is typically converted to its methyl ester, trimethylsilyl (TMS) ether derivative. This double derivatization (Methylation of COOH, Silylation of OH) directs fragmentation via


-cleavage.
  • Dominant Mechanism (

    
    -Cleavage):  The ionization of the ether oxygen (OTMS) triggers the homolytic cleavage of the C1-C2 bond. This results in the loss of the carbomethoxy group (
    
    
    
    , mass 59).
  • Diagnostic Ion (

    
     299):  The retention of the positive charge on the long alkyl chain fragment produces the base peak (or highly abundant ion) at 
    
    
    
    .
    • Calculation:

      • Parent Molecule: 2-OH-Palmitic Acid (

        
        , MW 272).
        
      • Derivative: Methyl Ester (

        
        ) + TMS (replace H with 
        
        
        
        ,
        
        
        ). Total MW = 358.
      • Fragment:

        
        .
        
B. LC-MS/MS: Electrospray Ionization (ESI-)

In negative ion mode (


), this compound (

271) undergoes collision-induced dissociation (CID).
  • Decarboxylation/Dehydrogenation: Unlike non-substituted fatty acids,

    
    -hydroxy acids are prone to losing formic acid (
    
    
    
    , 46 Da) or undergoing specific decarboxylation coupled with oxidation.
  • Diagnostic Transitions:

    • 
       271 
      
      
      
      225:
      Loss of
      
      
      (Formic acid). This is a key differentiator from 3-hydroxypalmitate, which favors the loss of acetic acid (
      
      
      211) or water (
      
      
      253).
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       271 
      
      
      
      253:
      Loss of
      
      
      . Common to all hydroxy fatty acids and less specific.
Comparative Analysis: 2-OH vs. Alternatives

The following table contrasts the performance and spectral signatures of this compound against its primary biological isomer (3-OH) and the non-hydroxylated parent (Palmitate).

Table 1: Comparative Mass Spectral Signatures

FeatureThis compound 3-Hydroxypalmitate Palmitate (C16:0)
Precursor (LC-MS ESI-)

271.2

271.2

255.2
Key LC-MS Fragment

225
(Loss of HCOOH)

211
(Loss of CH3COOH)

255 (Stable, carboxylate)
GC-MS Derivative Methyl Ester, 2-OTMSMethyl Ester, 3-OTMSMethyl Ester (FAME)
GC-MS Base Peak (EI)

299
(

)

175
(Cleavage C2-C3)

74
(McLafferty)
Elution Order (GC) Elutes before 3-OHElutes after 2-OHElutes significantly earlier
Biological Context

-Oxidation, Sphingolipids

-Oxidation Disorders (LCHAD)
De novo lipogenesis

Analyst Note: In GC-MS, the shift of the base peak from the classic McLafferty ion (


 74) seen in Palmitate to the high-mass 

-cleavage ion (

299) in this compound is the definitive confirmation of the

-hydroxyl position.
Experimental Protocols
Protocol A: GC-MS Derivatization (Gold Standard for Structural ID)

This protocol ensures complete derivatization of both the carboxyl and hydroxyl groups to prevent peak tailing and thermal degradation.

  • Extraction: Extract lipids from sample (plasma/tissue) using the Folch method (

    
     2:1). Dry under 
    
    
    
    .
  • Methylation: Add 200

    
    L 
    
    
    
    -Methanol (14%). Incubate at 60°C for 15 min. (Converts COOH
    
    
    COOMe).
  • Extraction of FAMEs: Add 200

    
    L Hexane and 200 
    
    
    
    L
    
    
    . Vortex. Collect upper hexane layer. Dry under
    
    
    .
  • Silylation: Add 50

    
    L BSTFA + 1% TMCS. Incubate at 60°C for 30 min. (Converts OH 
    
    
    
    OTMS).
  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    
    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
Protocol B: LC-MS/MS Targeted Screening

For high-throughput quantification without derivatization.

  • Mobile Phase: A: 5 mM Ammonium Acetate in

    
    ; B: Acetonitrile/Isopropanol.
    
  • Column: C18 Reverse Phase (e.g., BEH C18), 1.7

    
    m.
    
  • MS Settings: Negative Electrospray (ESI-).

  • MRM Transition: Monitor

    
     (Quantifier) and 
    
    
    
    (Qualifier).
Visualization of Fragmentation Pathways

The following diagrams illustrate the specific bond cleavages that generate the diagnostic ions described above.

Figure 1: GC-MS Fragmentation Pathway (TMS-Methyl Ester)

This diagram details the formation of the diagnostic


 299 ion via 

-cleavage.

GCMS_Fragmentation M 2-OH-Palmitate (Me Ester, TMS Ether) MW: 358 Ion_Alpha Alpha-Cleavage Ion [M - COOMe]+ m/z 299 M->Ion_Alpha EI (70eV) C1-C2 Scission Neutral Neutral Loss .COOMe (59 Da) M->Neutral

Caption: Electron Ionization (EI) induces cleavage between C1 and C2, losing the carbomethoxy group to form the base peak at m/z 299.

Figure 2: LC-MS/MS Fragmentation Pathway (ESI-)

This diagram contrasts the fragmentation of 2-OH vs 3-OH isomers.

LCMS_Fragmentation cluster_2OH This compound Pathway cluster_3OH 3-Hydroxypalmitate Pathway Precursor Precursor Ion [M-H]- m/z 271 Frag_2OH Diagnostic Product [M-H-HCOOH]- m/z 225 Precursor->Frag_2OH CID (Alpha-Specific) Frag_3OH Diagnostic Product [M-H-CH3COOH]- m/z 211 Precursor->Frag_3OH CID (Beta-Specific)

Caption: LC-MS/MS differentiates isomers by specific neutral losses: Formic acid (46 Da) for 2-OH and Acetic acid (60 Da) for 3-OH.

References
  • Jenske, R., & Vetter, W. (2008). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry. Link

  • Li, X., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS. Analytical Chemistry. Link

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: 2-Hydroxy Fatty Acids. Lipid Maps / Lipid Library. Link

  • Kokotou, M. G., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules. Link

comparing 2-hydroxypalmitate and 2-hydroxystearate biological activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-hydroxypalmitate (2-OH-C16:0) and 2-hydroxystearate (2-OH-C18:0) , focusing on their distinct biophysical roles, signaling potentials, and experimental handling.

Executive Summary

While both lipids are downstream products of Fatty Acid 2-Hydroxylase (FA2H) , they serve divergent biological functions driven by their chain length.

  • This compound (C16) is a membrane regulator . It specifically rescues membrane rigidity in lipid rafts and restores GLUT4 trafficking in FA2H-deficient cells.

  • 2-Hydroxystearate (C18) is a structural builder . It is the preferred substrate for myelin-specific sphingolipids (cerebrosides/sulfatides) essential for neuronal insulation.

  • Crucial Distinction: Unlike mid-chain hydroxy fatty acids (e.g., 9-HODE, 12-HSA), these alpha-hydroxy fatty acids are not potent direct agonists of GPR132 or PPARs, but rather act through membrane biophysics and sphingolipid metabolism.

Chemical & Physical Properties

The introduction of a hydroxyl group at the alpha (C2) position significantly alters the physical behavior of these fatty acids compared to their non-hydroxylated counterparts. The 2-OH group facilitates intermolecular hydrogen bonding, raising melting points and decreasing solubility in non-polar solvents.

PropertyThis compound (C16)2-Hydroxystearate (C18)
IUPAC Name 2-hydroxyhexadecanoic acid2-hydroxyoctadecanoic acid
Formula C₁₆H₃₂O₃C₁₈H₃₆O₃
Molecular Weight 272.43 g/mol 300.48 g/mol
Melting Point ~85–93°C (vs. 63°C for Palmitate)>90°C (Predicted) (vs. 69°C for Stearate)*
Solubility (DMSO) ≥ 25 mg/mL (Warm)~10–15 mg/mL (Warm)
Solubility (Ethanol) ≥ 12 mg/mL< 10 mg/mL (Requires warming)
Critical Micelle Conc. Lower than palmitate due to OH polarityLower than stearate

*Note: Commercial "Hydroxystearic Acid" (MP ~75°C) is typically the 12-hydroxy isomer. The 2-hydroxy isomer packs more tightly due to headgroup H-bonding, resulting in a higher melting point.

Biological Mechanisms

A. Biosynthesis: The FA2H Pathway

Both lipids are synthesized by FA2H in the endoplasmic reticulum. This enzyme is stereospecific , producing exclusively the (R)-enantiomer .

FA2H_Pathway Palmitate Palmitate (C16:0) FA2H FA2H Enzyme (NADPH-dependent) Palmitate->FA2H Stearate Stearate (C18:0) Stearate->FA2H R_2OH_C16 (R)-2-OH-Palmitate FA2H->R_2OH_C16 Hydroxylation R_2OH_C18 (R)-2-OH-Stearate FA2H->R_2OH_C18 Hydroxylation CerS Ceramide Synthase (CerS1-6) R_2OH_C16->CerS Preferential Incorporation R_2OH_C18->CerS HexCer 2-OH-Hexosylceramide (Lipid Rafts) CerS->HexCer From C16 GalCer 2-OH-Galactosylceramide (Myelin Sheath) CerS->GalCer From C18

Figure 1: Biosynthetic fate of 2-hydroxy fatty acids. Note the divergence: C16 flows toward raft-associated hexosylceramides, while C18 is heavily utilized in myelin galactolipids.

B. Membrane Biophysics (The "Solidification" Effect)
  • 2-OH-Palmitate (C16): Acts as a membrane rigidifier . In FA2H-knockdown cells, lipid rafts become hyper-fluid, disrupting signaling. Treatment with (R)-2-OH-C16 (but not the S-enantiomer) restores the ordered packing of the membrane, rescuing GLUT4 translocation and glucose uptake.

  • 2-OH-Stearate (C18): Provides structural integrity to the myelin sheath. The extra chain length and the 2-OH group increase the transition temperature of galactocerebrosides, ensuring the myelin membrane remains stable and insulating at body temperature.

C. Receptor Signaling (GPR132 & PPARs)

A common misconception is that all hydroxy fatty acids are potent receptor agonists.

  • GPR132 (G2A): The primary high-affinity ligands are 9-HODE and N-acyl glycines (EC50 ~0.5 µM). 2-OH-C16 and 2-OH-C18 are weak ligands at best. Their observed "signaling" effects (e.g., in cancer cell survival) are often due to the modulation of membrane receptor environment (lipid rafts) rather than direct GPR132 activation.

  • PPARα/γ: While 10-HSA and 12-HSA are proven PPAR agonists, 2-hydroxy fatty acids are poor activators. The alpha-hydroxyl group sterically hinders the specific binding mode required for the PPAR ligand-binding pocket.

Experimental Protocols

Protocol A: Solubilization for Cell Culture

Due to high melting points and hydrophobicity, these lipids precipitate easily in aqueous media.

  • Stock Solution: Dissolve 2-OH-C16 or 2-OH-C18 in high-grade DMSO to 50 mM.

    • Critical Step: Warm the DMSO to 45–50°C and vortex vigorously. The solution must be completely clear.

  • Conjugation (Optional but Recommended): For concentrations >50 µM in media, complex the fatty acid with BSA (Bovine Serum Albumin).

    • Mix fatty acid stock with 10% fatty-acid-free BSA (1:4 molar ratio) at 37°C for 30 minutes.

  • Vehicle Control: Always run a DMSO/BSA-only control, as BSA alone can affect metabolic signaling.

Protocol B: Rescuing FA2H Knockdown

To verify if a phenotype is caused by the loss of 2-OH lipids:

  • Knockdown: Treat cells with FA2H siRNA for 48 hours.

  • Treatment: Add (R)-2-hydroxypalmitate (exogenous) at 30–50 µM for the final 12–24 hours.

    • Note: Use the (R)-enantiomer. The (S)-enantiomer is a negative control for stereospecificity.

  • Readout: Measure membrane fluidity (e.g., FRAP or Laurdan dye anisotropy) or specific downstream targets like GLUT4 surface expression.

References

  • Alderson, N. L., et al. (2004). "The human FA2H gene encodes a fatty acid 2-hydroxylase." Journal of Biological Chemistry, 279(47), 48562-48568. Link

  • Guo, L., et al. (2010). "Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers." Journal of Lipid Research, 51(6), 1342-1353. Link

  • Hama, H. (2010). "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. Link

  • Obinata, H., et al. (2005). "Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A." Journal of Biological Chemistry, 280(49), 40676-40683. Link

  • Rawlings, A. V., et al. (2021). "Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists." International Journal of Cosmetic Science, 43(5), 619-626. Link

Definitive Guide: Distinguishing 2-Hydroxypalmitate from 3-Hydroxypalmitate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In lipidomics and metabolic profiling, distinguishing 2-hydroxypalmitate (2-OH-C16:0) from 3-hydroxypalmitate (3-OH-C16:0) is not merely a chemical curiosity—it is a biological necessity. These isomers represent distinct metabolic origins and pathological signatures:

  • This compound: A product of

    
    -oxidation  in the peroxisome. It is a critical component of sphingolipids (cerebrosides and sulfatides) in neural tissue and is essential for the skin barrier function.
    
  • 3-Hydroxypalmitate: A hallmark of mitochondrial

    
    -oxidation  intermediates and a primary structural component of Lipid A  in Gram-negative bacterial lipopolysaccharides (LPS).
    

Chemical & Physical Properties[1]

Both molecules are hydroxylated derivatives of palmitic acid (


, MW 272.42), but the position of the hydroxyl group alters their polarity, intramolecular bonding, and fragmentation behavior.
FeatureThis compound (

-Hydroxy)
3-Hydroxypalmitate (

-Hydroxy)
Structure


H-Bonding Strong intramolecular H-bond between OH and Carbonyl.Weaker intramolecular interaction.
GC Elution Elutes Later (Higher Boiling Point due to stability).Elutes Earlier (More labile).
Biological Source Peroxisomal

-oxidation, Brain Lipids.
Bacterial LPS, Mitochondrial

-oxidation.
Key MS Fragment (FAME) m/z 90 & [M-59] m/z 103 (Base Peak)

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Structural Confirmation

GC-MS of methyl ester derivatives (FAMEs) is the most robust method for distinguishing these isomers due to highly specific fragmentation pathways induced by Electron Ionization (EI).

Derivatization Strategy

Direct analysis of free fatty acids leads to peak tailing. Methylation is required.

  • Reagent: Boron trifluoride (

    
    ) in methanol or methanolic HCl.
    
  • Product: 2-OH-FAME and 3-OH-FAME.[1]

  • Optional: Silylation (TMS) of the hydroxyl group can further enhance separation but is often unnecessary if the m/z 103 vs 90 rule is applied.

Fragmentation Logic (Electron Ionization, 70 eV)
3-Hydroxypalmitate Methyl Ester

The presence of the hydroxyl group at C3 induces a specific cleavage between the C3 and C4 carbons.

  • Mechanism:

    
    -cleavage relative to the hydroxyl group.
    
  • Fragment:

    
    
    
  • Mass Calculation:

    
     (30) + 
    
    
    
    (14) +
    
    
    (59) = m/z 103 .
  • Diagnostic Value: This is the Base Peak (100% abundance) .

This compound Methyl Ester

The hydroxyl group at C2 alters the McLafferty rearrangement and favors loss of the methoxycarbonyl group.

  • Fragment A:

    
    . Loss of 
    
    
    
    . (m/z 227).
  • Fragment B: m/z 90 . This ion is empirically diagnostic for 2-hydroxy FAMEs, arising from a rearranged fragment involving the

    
    -hydroxy group.
    
Chromatographic Separation

On non-polar capillary columns (e.g., DB-5ms, HP-5):

  • 3-OH-FAME elutes before 2-OH-FAME .

  • Reason: The 2-OH isomer forms a stable 5-membered intramolecular hydrogen bond ring with the carbonyl oxygen, effectively "hiding" the polar group and increasing its effective boiling point relative to the more open 3-OH structure.

Method 2: Liquid Chromatography-Tandem MS (LC-MS/MS)

High Throughput & Bio-fluid Analysis

While GC-MS provides structural certainty, LC-MS/MS is preferred for high-throughput plasma screening.

Separation Mechanism (Reverse Phase C18)[1]
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Acetate.

  • Elution Order: Similar to GC, 3-OH typically elutes earlier than 2-OH .

  • Why? The intramolecular Hydrogen bonding in 2-OH reduces its interaction with the aqueous mobile phase, increasing its retention on the hydrophobic C18 stationary phase compared to the more solvent-exposed 3-OH isomer.

MRM Transitions (Negative Ion Mode, ESI-)

Both isomers form the precursor ion


.
IsomerPrecursor (m/z)Product Ion (m/z)Mechanism
3-OH-C16 271253 (Base)Dehydration

. The

-OH is labile.
2-OH-C16 271253 (Weak)Dehydration is less favorable due to stable H-bond.
Differentiation RT + Ratio Use Retention Time (RT) and the ratio of 271>253 vs 271>225 (decarboxylation).

Note: For absolute certainty in LC-MS, derivatization with reagents like ADMI (4-amino-1,1-dimethylpiperidin-1-ium) is recommended to generate isomer-specific reporter ions.

Experimental Protocol: GC-MS Analysis

This protocol ensures the conversion of free fatty acids to methyl esters (FAMEs) for definitive identification.

Reagents:

  • Methanol/Toluene (2:1 v/v)

  • Acetyl Chloride (or

    
    -Methanol 14%)
    
  • Hexane (HPLC Grade)

  • Internal Standard: C17:0 (Heptadecanoic acid)

Workflow:

  • Extraction: Extract lipids from sample (Folch or Bligh-Dyer method). Dry under

    
    .
    
  • Solubilization: Resuspend residue in 500 µL Methanol/Toluene.

  • Derivatization: Add 50 µL Acetyl Chloride. Cap tightly.

  • Incubation: Heat at 100°C for 1 hour . (Methylation of carboxyl group).

  • Quench: Cool to RT. Add 2 mL 6%

    
     slowly to neutralize.
    
  • Extraction: Add 1 mL Hexane. Vortex vigorously for 1 min. Centrifuge (2000 x g, 5 min).

  • Collection: Transfer the upper Hexane layer to a GC vial.

  • Analysis: Inject 1 µL (Splitless) into GC-MS.

GC Parameters:

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[2]

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    200°C
    
    
    5°C/min
    
    
    300°C (hold 5 min).
  • MS Source: 230°C, 70eV.

  • Scan Range: m/z 50–400.

Visualization & Logic

Diagram 1: Analytical Decision Tree

This workflow guides the researcher to the correct method based on sample type and sensitivity needs.

G Start Start: Isomer Identification SampleType Sample Matrix? Start->SampleType Complex Complex Bio-fluid (Plasma/Urine) SampleType->Complex High Throughput Tissue Tissue/Culture (High Lipid Content) SampleType->Tissue Structural ID LCMS LC-MS/MS (C18) Complex->LCMS Deriv Derivatization (Methylation) Tissue->Deriv AnalyzeLC Analyze RT & Transitions (3-OH elutes first) LCMS->AnalyzeLC GCMS GC-MS (EI) AnalyzeGC Analyze Fragmentation (m/z 103 vs 90) GCMS->AnalyzeGC Deriv->GCMS Result3 Result: 3-OH (m/z 103 Base Peak) AnalyzeGC->Result3 m/z 103 Result2 Result: 2-OH (m/z 90 & M-59) AnalyzeGC->Result2 m/z 90

Caption: Decision tree for selecting the optimal analytical platform based on sample complexity and required structural resolution.

Diagram 2: Mass Spectral Fragmentation Pathway (GC-MS)

Visualizing the cleavage mechanism that generates the diagnostic ions.

Fragmentation Sub3 3-OH-Palmitate-ME (Precursor) Frag3 Alpha-Cleavage (C3-C4 Bond Break) Sub3->Frag3 Major Pathway Ion103 Diagnostic Ion: m/z 103 [CH(OH)CH2COOMe]+ Frag3->Ion103 Major Pathway Sub2 2-OH-Palmitate-ME (Precursor) Frag2 McLafferty / Cleavage Sub2->Frag2 Ion90 Diagnostic Ion: m/z 90 (Rearrangement) Frag2->Ion90 IonM59 Fragment: [M-59] (Loss of COOMe) Frag2->IonM59

Caption: Mechanistic origin of the diagnostic ions m/z 103 (3-OH) and m/z 90 (2-OH) in Electron Ionization MS.

Data Comparison Table

Parameter3-Hydroxy FAME2-Hydroxy FAME
Diagnostic Base Peak m/z 103 m/z 90 (or m/z 73 if TMS)
Secondary Ions m/z 254 [M-18], m/z 222 [M-50]m/z 227 [M-59], m/z 254 [M-18]
GC Retention Index (DB-5) Lower (Elutes First)Higher (Elutes Second)
LC Retention (C18) Lower (Elutes First)Higher (Elutes Second)
Fragmentation Mechanism C3-C4

-cleavage
C1-C2 cleavage / Rearrangement

References

  • Bryn, K., & Rietschel, E. T. (1978). L-2-Hydroxytetradecanoic acid as a constituent of Salmonella lipopolysaccharides (lipid A). European Journal of Biochemistry. Link

  • Jenske, R., & Vetter, W. (2007). Highly selective and sensitive gas chromatography-mass spectrometry method for the determination of 2- and 3-hydroxy fatty acids. Journal of Chromatography A. Link

  • Kaur, N., et al. (2020). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid methyl ester. ResearchGate.[3] Link

  • Li, X., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Link

  • Lipid Maps. Quantification of Fatty Acid Oxidation Products Using LC-MS/MS. Link

Sources

Biological Difference Between R- and S-2-Hydroxypalmitate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biological distinction between (R)-2-hydroxypalmitate and (S)-2-hydroxypalmitate is a critical determinant in lipid biochemistry, governing membrane dynamics, sphingolipid sorting, and metabolic signaling.[1]

  • R-2-Hydroxypalmitate (Endogenous): The biologically active enantiomer in mammalian systems. It is synthesized stereospecifically by Fatty Acid 2-Hydroxylase (FA2H) , incorporated into structural sphingolipids (hexosylceramides), and serves as a stabilizer of lipid rafts.[1] It is also the specific substrate for peroxisomal

    
    -oxidation.
    
  • S-2-Hydroxypalmitate (Xenobiotic/Bacterial): Predominantly found in bacterial lipopolysaccharides or formed via non-specific hydration. In mammalian cells, it fails to rescue membrane fluidity defects caused by FA2H deficiency and is mis-sorted in sphingolipid biosynthesis pathways.

This guide details the mechanistic divergence of these enantiomers, supported by experimental protocols for their differentiation.

Biosynthesis and Enzymatic Stereospecificity

The chirality of the hydroxyl group at the C-2 position is strictly controlled by enzymatic pockets.

Mammalian Biosynthesis (The R-Pathway)

In mammals, the introduction of the hydroxyl group is catalyzed by FA2H (Fatty Acid 2-Hydroxylase).[1][2]

  • Mechanism: FA2H is an NAD(P)H-dependent monooxygenase containing a di-iron center. It stereoselectively abstracts a pro-R hydrogen from the C-2 position of palmitic acid (C16:0).

  • Outcome: The product is exclusively (R)-2-hydroxypalmitate .

  • Significance: This enantiomer is the obligate precursor for 2-hydroxy-galactosylceramides (cerebrosides) found in the myelin sheath and epidermal lamellar bodies.

Bacterial and Non-Specific Origins (The S-Pathway)
  • Bacterial Sources: Certain Gram-negative bacteria produce (S)-2-hydroxy fatty acids as components of Lipid A (endotoxin).

  • Promiscuous Hydration: (S)-enantiomers can arise from the hydration of

    
    -unsaturated fatty acids by enoyl-CoA hydratases that lack the strict stereocontrol of FA2H, or through racemization in non-physiological conditions.
    
Metabolic Fate: -Oxidation and Degradation[3][4]

The degradation of 2-hydroxypalmitate occurs via


-oxidation , primarily in the peroxisome.[3][4][5][6] This pathway is stereoselective.[1]
  • Enzyme: HACL1 (2-hydroxyacyl-CoA lyase 1).[3][4][7][8][9]

  • Substrate Specificity: HACL1 cleaves the C1-C2 bond of (R)-2-hydroxyacyl-CoAs .

  • Divergence:

    • (R)-Isomer: Efficiently cleaved into pentadecanal (C15 aldehyde) and formyl-CoA.

    • (S)-Isomer: Poorly metabolized or requires racemization (conversion to R) before cleavage. Accumulation of the (S)-isomer can disrupt peroxisomal flux.

Functional Comparison: Membrane Dynamics & Signaling

The most profound difference lies in how these enantiomers affect the biophysical properties of the plasma membrane.

Lipid Raft Stability

2-Hydroxylated sphingolipids facilitate tighter packing of the lipid bilayer due to hydrogen bonding between the 2-OH group and the amide linkage of the ceramide backbone.

  • (R)-2-Hydroxypalmitate: Restores membrane rigidity in FA2H-deficient cells. It effectively partitions into hexosylceramides, stabilizing lipid rafts required for receptor signaling (e.g., Insulin Receptor, GLUT4).

  • (S)-2-Hydroxypalmitate: Fails to stabilize membranes. It is preferentially incorporated into ceramide but inefficiently converted to complex hexosylceramides. This "dead-end" incorporation disrupts raft architecture.

Therapeutic Implications (Cancer & Diabetes)
  • (R)-Isomer: Shown to restore glucose uptake in adipocytes and sensitize gastric cancer cells to membrane-disrupting agents (e.g., PM02734).

  • (S)-Isomer: Biologically inert or antagonistic in these contexts.

Data Summary: R- vs. S-Enantiomer
Feature(R)-2-Hydroxypalmitate(S)-2-Hydroxypalmitate
Origin Mammalian FA2H (Endogenous)Bacterial / Synthetic
Sphingolipid Sorting Enriched in Hexosylceramides Stalls at Ceramide
Membrane Effect Increases rigidity (Raft stabilizer)No effect / Destabilizing
Metabolic Enzyme Substrate for HACL1 Poor substrate
Signaling Rescue Restores GLUT4 translocationFails to rescue GLUT4
Myelin Role Essential componentAbsent
Visualization: Metabolic Pathways

The following diagram illustrates the divergent fates of Palmitate depending on the hydroxylation stereochemistry.

G Palmitate Palmitate (C16:0) FA2H FA2H Enzyme Palmitate->FA2H Bacterial Bacterial/Synthetic Sources Palmitate->Bacterial R_OH (R)-2-Hydroxypalmitate FA2H->R_OH Stereospecific Hydroxylation S_OH (S)-2-Hydroxypalmitate Bacterial->S_OH HexCer Hexosylceramides (Myelin/Rafts) R_OH->HexCer Efficient Incorporation HACL1 HACL1 (Peroxisome) R_OH->HACL1 Degradation Ceramide Ceramide Pool (Stalled) S_OH->Ceramide Preferential Incorporation S_OH->HACL1 Blocked/Slow Ceramide->HexCer Inefficient AlphaOx Alpha-Oxidation (Pentadecanal + Formyl-CoA) HACL1->AlphaOx

Caption: Divergent metabolic fates of R- and S-2-hydroxypalmitate in mammalian cells.

Experimental Protocols

To ensure scientific integrity, researchers must validate the stereochemistry of their reagents using the following protocols.

Protocol A: Chiral Differentiation via LC-MS/MS

Standard reverse-phase chromatography cannot separate these enantiomers. A chiral column is required.

  • Sample Preparation: Extract lipids using the Bligh and Dyer method. Hydrolyze complex lipids (if necessary) using 0.5 M KOH in methanol (60°C, 1 h) to release free fatty acids.

  • Derivatization (Optional but Recommended): Derivatize with (S)-1-(1-naphthyl)ethylamine to form diastereomers, enhancing separation resolution.

  • Chromatography:

    • Column: Chiralpak AD-H or equivalent amylose-based chiral stationary phase.

    • Mobile Phase: Hexane/Isopropanol (98:2 v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

  • Detection: MS/MS in Negative Ion Mode (MRM transition m/z 271

    
     253 for hydroxypalmitate).
    
  • Validation: Compare retention times against pure (R)- and (S)-standards. The (R)-isomer typically elutes later on amylose columns, but this must be empirically confirmed.

Protocol B: Functional Rescue Assay (Adipocyte Glucose Uptake)

Validates the biological activity of the R-isomer.

  • Cell Model: 3T3-L1 Adipocytes with FA2H knockdown (siRNA).

  • Treatment: Incubate cells with 30

    
    M of either (R)- or (S)-2-hydroxypalmitate complexed with BSA (2:1 molar ratio) for 24 hours.
    
  • Assay: Serum-starve cells for 3 hours. Stimulate with Insulin (100 nM) for 20 mins.

  • Readout: Measure 2-Deoxy-[3H]-glucose uptake.

  • Expected Result: (R)-treatment restores glucose uptake to wild-type levels; (S)-treatment shows no significant improvement over the knockdown control.

References
  • Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research (2012).

  • Fatty Acid 2-Hydroxylase (FA2H) UniProt Entry. UniProt Consortium.

  • 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Activity and Specificity. UniProt Consortium.

  • Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) (2010).

  • Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation. Molecular Biology of the Cell (2017).

Sources

Comparative Guide: 2-Hydroxypalmitate vs. 2-Hydroxyoleic Acid in Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-Hydroxyoleic Acid (2OHOA) and 2-Hydroxypalmitate (2HP) , focusing on their utility in oncology. It is designed for researchers investigating Membrane Lipid Therapy (MLT).

Executive Summary

In the field of Membrane Lipid Therapy (MLT), the structural distinction between 2-Hydroxyoleic Acid (2OHOA, Minerval®) and This compound (2HP) represents the critical boundary between therapeutic efficacy and biological inactivity.

  • 2OHOA (C18:1, cis-9) is a clinical-stage lipid that alters the biophysical properties of the plasma membrane (PM), activating Sphingomyelin Synthase (SMS) and displacing Ras from the membrane, leading to autophagy and apoptosis.

  • 2HP (C16:0) acts primarily as a structural control or a minor metabolic intermediate. Lacking the cis-double bond, it fails to induce the non-lamellar phase propensity required to modulate peripheral protein binding (e.g., PKC, Ras). While it shows minor chemosensitizing properties in specific gastric cancer models, it lacks potent standalone antitumor efficacy.

Recommendation: Use 2OHOA for therapeutic development and active pathway induction. Use 2HP as a negative control to validate the necessity of the cis-double bond moiety in lipid-protein interface studies.

Chemical & Biophysical Foundations

The efficacy gap between these two lipids is governed by their impact on the Liquid Disordered (


)  and Liquid Ordered (

)
phases of the cell membrane.
Feature2-Hydroxyoleic Acid (2OHOA)This compound (2HP)
Structure 18-carbon, cis-9 double bond,

-hydroxy
16-carbon, saturated,

-hydroxy
Membrane Effect Increases non-lamellar propensity (

phase). Increases fluidity in stiff membranes; creates lipid packing defects.
Increases membrane rigidity . Stabilizes lamellar phases due to straight acyl chain packing.
Target Interaction Activates Sphingomyelin Synthase (SMS) via membrane curvature stress.Fails to activate SMS; may inhibit Fatty Acid 2-Hydroxylase (FA2H) via feedback.
Key Signaling Displaces K-Ras/H-Ras from PM to cytosol.Retains Ras at PM; no significant MAPK inhibition.
The "Kink" Hypothesis

The cis-double bond in 2OHOA creates a "kink" in the acyl chain. When the


-hydroxyl group anchors at the water-lipid interface, this kink forces adjacent lipids apart, increasing the Mean Molecular Area (MMA) . This biophysical expansion recruits amphitropic proteins like PKC

and SMS. 2HP, being linear and saturated, packs tightly (low MMA), failing to trigger this recruitment.

Mechanistic Divergence (Pathway Analysis)

The following diagram illustrates why 2OHOA triggers cell death while 2HP remains largely inert.

MLT_Pathway cluster_Inputs Lipid Treatment cluster_Membrane Plasma Membrane Biophysics cluster_Signaling Downstream Signaling cluster_Outcome Cellular Outcome OHOA 2-Hydroxyoleic Acid (2OHOA) Fluidity Increase Membrane Fluidity (Non-lamellar propensity) OHOA->Fluidity Cis-kink effect HP This compound (2HP) Rigidity Increase Membrane Rigidity (Tight Packing) HP->Rigidity Saturated packing SMS_Active Sphingomyelin Synthase (SMS) Activation Fluidity->SMS_Active Curvature stress SMS_Inactive SMS Inactive Rigidity->SMS_Inactive SM_Up Sphingomyelin (SM) ↑ PE/PC Ratio ↓ SMS_Active->SM_Up No_Change No Signaling Change SMS_Inactive->No_Change Ras_Displace Ras Translocation (Membrane -> Cytosol) SM_Up->Ras_Displace Altered electrostatics MAPK_Off MAPK/PI3K Pathway INHIBITION Ras_Displace->MAPK_Off Death Autophagy & Apoptosis MAPK_Off->Death Survival Cell Survival / Proliferation No_Change->Survival

Figure 1: Mechanistic divergence. 2OHOA induces membrane disorder activating SMS, while 2HP promotes rigidity, failing to trigger the antitumor cascade.

Efficacy Data Summary

The following data summarizes key comparative studies (e.g., Terés et al., 2012; Lladó et al., 2014).

Metric2OHOA (Therapeutic)2HP (Control/Minor)
IC50 (U118 Glioma) 40 - 150 µM (High potency)> 1000 µM (Non-toxic/Inactive)
Ras Localization < 10% at Membrane (Cytosolic shift)> 90% at Membrane (No shift)
SM Levels Increased by ~200-300%No significant change
In Vivo Tumor Vol. Regression (60-90% reduction)No significant reduction vs Vehicle
Toxicity No observed adverse effects (NOAEL high)Minimal (Metabolized via

-oxidation)

Note on 2HP Activity: Recent isolated studies suggest 2HP may have minor chemosensitizing effects in gastric cancer by inhibiting the Hedgehog pathway, but it fails as a monotherapy compared to the robust efficacy of 2OHOA in glioma, leukemia, and lung cancer.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

A. Liposome Preparation (Model Membrane Study)

Objective: Compare the effect of 2OHOA and 2HP on membrane fluidity using Laurdan fluorescence.

  • Materials: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Cholesterol, 2OHOA, 2HP, Laurdan dye.

  • Mixing:

    • Control: DOPC:Chol (70:30 mol%).

    • Test A: DOPC:Chol:2OHOA (60:30:10).

    • Test B: DOPC:Chol:2HP (60:30:10).

  • Evaporation: Dry lipids under

    
     stream; vacuum desiccate for 2h.
    
  • Hydration: Add PBS (pH 7.4) to yield 1 mM lipid conc. Vortex vigorously for 10 min (Multilamellar Vesicles - MLVs).

  • Sizing: Extrude 11 times through 100 nm polycarbonate filter (Large Unilamellar Vesicles - LUVs).

  • Staining: Add Laurdan (1:500 dye:lipid ratio). Incubate 30 min at 37°C.

  • Measurement: Measure Generalized Polarization (GP) at 37°C.

    • Expected Result: 2OHOA decreases GP (increased water penetration/disorder); 2HP increases or maintains GP.

B. Cell Viability & Ras Translocation Workflow

Workflow cluster_Analysis Dual Analysis Step1 Seed Cells (Glioma U118 / A549) 5x10^3 cells/well Step2 Treat (24-72h) Group A: 2OHOA (150µM) Group B: 2HP (150µM) Group C: Vehicle Step1->Step2 Step3a MTT/XTT Assay (Viability) Step2->Step3a Step3b Confocal Microscopy (Pan-Ras Ab) Step2->Step3b Step4a Calculate IC50 Step3a->Step4a Step4b Quantify Membrane vs Cytosol Signal Step3b->Step4b

Figure 2: Experimental workflow for validating efficacy and mechanism.

Critical Protocol Notes:

  • Solubility: 2OHOA is an oil; 2HP is a solid. Both must be dissolved in EtOH or DMSO. Final solvent concentration in culture must be < 0.5% (v/v).

  • Albumin Binding: Both fatty acids bind albumin. If using high FBS (10%), effective concentration decreases. Use 5% FBS or serum-free pulse for mechanistic studies.

References

  • Terés, S., et al. (2012).[1] "2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy."[1][2] Proceedings of the National Academy of Sciences (PNAS). Link

  • Lladó, V., et al. (2014). "Membrane lipid composition and structure regulate membrane protein function in cancer cells."[3] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Barceló-Coblijn, G., et al. (2011).[3] "Sphingomyelin synthase 1 (SMS1) downregulation is associated with sphingolipid dysregulation in cancer cells." Journal of Lipid Research. Link

  • Zhou, Y., et al. (2019). "Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer."[4] EBioMedicine.[4] Link (Note: This reference highlights the minor/context-specific role of saturated 2-hydroxy fatty acids like 2HP).

Sources

Comparative Lipidomics Guide: FA2H Knockout vs. Wild Type Mice

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Fatty Acid 2-Hydroxylase (FA2H) Knockout Mouse Model Audience: Lipid Chemists, Neurobiologists, and Drug Discovery Scientists

Executive Summary: The Lipidomic Signature of Demyelination

This guide provides a technical evaluation of the FA2H Knockout (KO) mouse model compared to Wild Type (WT) controls. The FA2H KO model is a critical tool for studying Leukodystrophy and Spastic Paraplegia 35 (SPG35) .

In this model, the primary "product performance" metric is the lipidomic profile of the myelin sheath . Unlike standard demyelination models that show gross myelin loss immediately, the FA2H KO presents a nuanced molecular substitution phenotype: the complete ablation of 2-hydroxy sphingolipids and a compensatory upregulation of non-hydroxy variants, leading to late-onset axonopathy.

Mechanistic Grounding: The FA2H Pathway

To interpret lipidomic data from this model, one must understand the enzymatic bottleneck removed by the knockout. FA2H (Fatty Acid 2-Hydroxylase) is responsible for introducing a hydroxyl group at the C-2 position of the fatty acid N-acyl chain.[1][2][3][4][5][6][7][8][9]

Pathway Logic
  • Substrate: Free Fatty Acids (typically C22:0, C24:0, C24:1).

  • Enzymatic Action: FA2H converts these into 2-hydroxy fatty acids (2-OH FA) .[1][5]

  • Incorporation: These 2-OH FAs are incorporated into Ceramides (by CerS2), which are then glycosylated to form hFA-Galactosylceramides (hFA-GalCer) and sulfated to form hFA-Sulfatides .

In the FA2H KO , this entire branch is severed. The machinery defaults to using non-hydroxy fatty acids (NFA), creating a structurally inferior myelin membrane.

Visualization: Sphingolipid Biosynthesis Pathway

FA2H_Pathway FFA Free Fatty Acids (C22-C24) FA2H FA2H Enzyme FFA->FA2H Hydroxylation CerS Ceramide Synthase (CerS2) FFA->CerS KO Default Pathway hFA 2-Hydroxy Fatty Acids (2-OH FA) FA2H->hFA hFA->CerS + Sphingosine hCer hFA-Ceramide CerS->hCer NFA_Cer NFA-Ceramide CerS->NFA_Cer CGT CGT Enzyme hCer->CGT + UDP-Gal hGalCer hFA-Galactosylceramide (Myelin Stabilizer) CGT->hGalCer NFA_GalCer NFA-Galactosylceramide (Compensatory) CGT->NFA_GalCer NFA_Cer->CGT

Figure 1: The FA2H biosynthetic pathway.[5][7][8][9][10] The solid path represents the Wild Type mechanism producing stable hFA-lipids. The dotted path represents the compensatory mechanism active in FA2H KO mice.

Comparative Lipidomic Profile (KO vs. WT)

The following table summarizes the quantitative differences expected when analyzing brain or sciatic nerve tissue. This data serves as the Standard of Reference for validating the model.

Lipid ClassWild Type (WT) AbundanceFA2H Knockout (KO) AbundanceFold Change / Status
hFA-GalCer High (Major Myelin Lipid)Undetectable 100% Loss (Primary Marker)
hFA-Sulfatide HighUndetectable 100% Loss
NFA-GalCer Low / ModerateSignificantly Increased Compensatory Upregulation
NFA-Sulfatide Low / ModerateSignificantly Increased Compensatory Upregulation
Total GalCer BaselineReduced (~20-40%)Partial Compensation Failure
Sphingosine BaselineBaselineNo significant change
Cholesterol BaselineBaseline / Slight DecreaseStructural integrity maintained initially

Key Insight: The total amount of myelin lipids (GalCer + Sulfatide) is often only moderately reduced in young KO mice because NFA-lipids compensate for the bulk volume. However, the ratio of hFA to NFA is the definitive diagnostic metric.

Experimental Protocols

To reproduce these findings, strict adherence to extraction protocols capable of recovering polar sphingolipids is required.

A. Tissue Collection & Preparation
  • Target Tissue: Brain (whole), Cerebellum (enriched), or Sciatic Nerve.

  • Age Factor:

    • P20-P30: Peak myelination (Ideal for enzyme activity checks).

    • 12+ Months: Required for observing demyelination/axonal degeneration phenotypes.

  • Homogenization: Pulverize frozen tissue in liquid nitrogen or use a bead beater.

B. Lipid Extraction (Modified Folch Method)

Sphingolipids are amphipathic. Standard ether-based extractions often result in poor recovery.

  • Solvent: Chloroform:Methanol (2:1 v/v).[11]

  • Ratio: Add 20 volumes of solvent per 1g of tissue weight.[11]

  • Mixing: Vortex vigorously and incubate at room temperature for 20 mins.

  • Phase Separation: Add 0.2 volumes of water (or 0.9% NaCl). Centrifuge at 2000 x g for 10 mins.

  • Collection: Collect the lower organic phase (contains GalCers and Sulfatides).

  • Re-extraction: Re-extract the upper phase with theoretical lower phase solvent to maximize recovery of polar sulfatides.

C. LC-MS/MS Analytical Workflow

Targeted lipidomics is preferred over shotgun approaches for distinguishing hFA vs NFA isomers.

Instrument Settings (Guideline):

  • Ionization: ESI Negative Mode (preferred for Sulfatides/GalCer).

  • Column: C18 Reverse Phase (separates based on chain length and hydroxylation). Note: hFA species elute earlier than their NFA counterparts due to increased polarity.

  • Precursor Ion Scanning:

    • Scan for the sphingosine backbone fragment (m/z 264 for d18:1).

    • Specific Transition: Differentiate species by the mass shift of +16 Da (Oxygen) on the fatty acid chain.

Visualization: Experimental Workflow

Lipidomics_Workflow cluster_QC Quality Control Sample Brain Tissue (10-50mg) Extract Folch Extraction (CHCl3:MeOH 2:1) Sample->Extract Homogenize PhaseSep Phase Separation (Lower Organic Phase) Extract->PhaseSep + H2O / Centrifuge LC UPLC Separation (C18 Column) PhaseSep->LC Inject MS MS/MS Detection (ESI- Mode) LC->MS Elute Data Data Analysis (hFA vs NFA Ratio) MS->Data Quantify QC Internal Standards (C12-GalCer) QC->Extract

Figure 2: Step-by-step lipidomics workflow for isolating and quantifying myelin sphingolipids.

Data Interpretation & Validation

When analyzing the data, the "Self-Validating" nature of the protocol comes from the internal ratio check.

  • Genotype Confirmation: In a true FA2H KO, the peak area for any hFA-species (e.g., C24:0-OH GalCer) must be background noise only . Any detectable peak suggests incomplete knockout or sample contamination.

  • Compensatory Signal: You must observe a corresponding increase in the NFA isomer (e.g., C24:0 GalCer). If hFA is absent but NFA is also low/absent, the extraction failed, or the tissue was not myelin-rich.

  • Retention Time Shift: Ensure you are monitoring retention times. hFA species elute slightly faster than NFA species on C18 columns.

Implications for Drug Development

The FA2H KO mouse is not just a model of disease; it is a screening platform for lipid-modulating therapies.

  • Therapeutic Goal: Restore myelin stability.

  • Screening Utility: Since the enzyme is absent, substrate reduction therapy (reducing Ceramide load) or downstream stabilization agents can be tested.

  • Biomarker: The NFA-GalCer levels serve as a robust, quantifiable biomarker for the "disease state" in this model.

References

  • Zöller, I., et al. (2008). "Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axon and myelin sheath degeneration."[6][10] Journal of Neuroscience, 28(39), 9741-9754. Link

  • Potter, K.A., et al. (2011). "Central nervous system dysfunction in a mouse model of FA2H deficiency." Glia, 59(7), 1009-1021. Link

  • Hama, H., et al. (2008).[12] "FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin."[3][4][5][12] Journal of Lipid Research, 49(1), 153-161.[4] Link

  • Eckhardt, M. (2008). "The role of 2-hydroxy fatty acid-containing sphingolipids in the nervous system." Molecular Neurobiology, 37(2), 93-103. Link

  • Alderson, N.L., et al. (2004). "Fatty acid 2-hydroxylase: a novel enzyme that catalyzes the 2-hydroxylation of fatty acids." Journal of Biological Chemistry, 279(47), 48562-48568. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxypalmitate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such as 2-Hydroxypalmitate, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding this compound: Hazard Profile and Handling Precautions

This compound, a hydroxyl fatty acid, is a derivative of a long-chain saturated fatty acid.[1] While not classified as an acutely hazardous substance, it is imperative to handle it with the appropriate precautions to mitigate potential risks. It is known to cause skin and serious eye irritation.[2][3]

Immediate Safety and Handling:

Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, ideally within a chemical fume hood.[4][5]

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles or a face shieldTo prevent eye irritation from dust or splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential irritation.[5]
Skin and Body Protection Lab coat, long pants, and closed-toe shoesTo protect the skin from accidental exposure.[5][7]

In the event of a spill, the area should be evacuated and well-ventilated. Spilled material should be collected using an inert absorbent and treated as hazardous waste.[8] Do not allow the chemical to enter drains.[5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by its chemical properties as a carboxylic acid. The primary methods of disposal are neutralization for dilute aqueous solutions and collection as hazardous waste for solid forms and concentrated solutions.

Workflow for this compound Waste Disposal

start This compound Waste Generated decision Is the waste a dilute aqueous solution (<10%) and not contaminated with other hazardous materials? start->decision neutralize Neutralize to pH 5.5-9.5 decision->neutralize Yes collect Collect in a designated, labeled hazardous waste container decision->collect No (Solid, Concentrated, or Contaminated) drain Dispose down the sanitary sewer with copious amounts of water neutralize->drain end Disposal Complete drain->end pickup Arrange for pickup by Environmental Health & Safety (EHS) collect->pickup pickup->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.